molecular formula C20H36O4 B591601 Prostaglandin D1 Alcohol CAS No. 1176470-37-3

Prostaglandin D1 Alcohol

Cat. No.: B591601
CAS No.: 1176470-37-3
M. Wt: 340.5
InChI Key: SGFHBGFMOSYSBL-KENJKRGESA-N
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Description

Prostaglandin D1 Alcohol is a prostanoid, a subclass of physiologically active lipid compounds known as eicosanoids . Like other prostaglandins, it is believed to be synthesized from fatty acid precursors via the cyclooxygenase pathway and acts as a local-acting lipid mediator, exerting its effects near its site of synthesis through specific G-protein coupled receptors . Research indicates that prostanoids, including Prostaglandin D1, are involved in a wide array of physiological and pathophysiological processes in virtually every organ and tissue . Studies on Prostaglandin D1 have described it as having contractile and relaxant effects on isolated human pial arteries, albeit with relatively small potency . Researchers can utilize this compound to investigate the role of specific lipid mediators in vascular physiology, cellular signaling, and inflammatory processes. The broader class of prostaglandins is known to play key roles in regulating vascular tone, water and electrolyte balance, and various secretory and metabolic functions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFHBGFMOSYSBL-KENJKRGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Prostaglandin D1 Alcohol: A Technical Guide to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of the naturally occurring, albeit theoretical, Prostaglandin D1. In PGD1 Alcohol, the carboxylic acid functional group at the C-1 position is replaced by a primary alcohol. As a synthetic compound, PGD1 Alcohol is not produced via a natural biological pathway. This guide provides a comprehensive overview of the synthesis of PGD1 Alcohol, beginning with the biosynthetic pathway of its precursor, Prostaglandin D1, and followed by the chemical methodology for its conversion to PGD1 Alcohol. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the fields of biochemistry and drug development.

Introduction: Prostaglandin D1 and its Synthetic Alcohol Analog

Prostaglandin D1 (PGD1) is a member of the prostaglandin family, a group of lipid compounds that are derived enzymatically from fatty acids and play crucial roles in various physiological processes. PGD1 is the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA). While its natural occurrence is not firmly established, it has been shown to be an inhibitor of ADP-induced platelet aggregation.

Prostaglandin D1 Alcohol is a synthetic derivative of PGD1. The key structural difference is the reduction of the C-1 carboxylic acid to a primary alcohol. This modification significantly alters the molecule's chemical properties and, presumably, its biological activity, although there are no known reports on the biological activity of PGD1 Alcohol. Understanding the synthesis of this analog is valuable for structure-activity relationship studies and the development of novel therapeutic agents.

Biosynthesis of the Precursor: Prostaglandin D1

The synthesis of PGD1 in biological systems begins with the polyunsaturated fatty acid, dihomo-γ-linolenic acid (DGLA). The pathway involves a series of enzymatic reactions, with cyclooxygenase (COX) and prostaglandin D synthase (PGDS) playing pivotal roles.

The Prostaglandin H1 (PGH1) Synthesis Step

The initial and rate-limiting step in the biosynthesis of PGD1 is the conversion of DGLA to Prostaglandin H1 (PGH1). This reaction is catalyzed by the enzyme cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase. COX enzymes (primarily COX-1 and COX-2) exhibit both cyclooxygenase and peroxidase activities.

The cyclooxygenase activity incorporates two molecules of oxygen into DGLA to form the unstable intermediate, Prostaglandin G1 (PGG1). Subsequently, the peroxidase activity of the same enzyme reduces the hydroperoxy group of PGG1 to a hydroxyl group, yielding PGH1.

Isomerization to Prostaglandin D1

The final step in the biosynthesis of PGD1 is the isomerization of the endoperoxide intermediate, PGH1, to PGD1. This reaction is catalyzed by the enzyme Prostaglandin D synthase (PGDS). There are two main types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS). These enzymes facilitate the rearrangement of the endoperoxide bridge in PGH1 to form the characteristic cyclopentenone ring structure of PGD1.

Signaling Pathway Diagram

Prostaglandin_D1_Biosynthesis cluster_cox COX Enzyme DGLA Dihomo-γ-linolenic Acid PGG1 Prostaglandin G1 (PGG1) DGLA->PGG1 + 2 O2 (Cyclooxygenase activity) PGH1 Prostaglandin H1 (PGH1) PGG1->PGH1 (Peroxidase activity) PGD1 Prostaglandin D1 (PGD1) PGH1->PGD1 (Isomerization) COX Cyclooxygenase (COX-1/2) PGDS Prostaglandin D Synthase (PGDS) PGD1_Alcohol_Synthesis_Workflow start Start: Prostaglandin D1 (or protected analog) dissolve Dissolve PGD1 in an anhydrous ether solvent (e.g., THF) start->dissolve cool Cool the solution to 0°C dissolve->cool add_reagent Slowly add a solution of LiAlH4 in THF cool->add_reagent react Allow the reaction to proceed at 0°C to room temperature add_reagent->react quench Carefully quench the reaction with water and/or aqueous acid react->quench extract Extract the product with an organic solvent quench->extract purify Purify the crude product (e.g., column chromatography) extract->purify end End: this compound purify->end

Prostaglandin D1 Alcohol: A Technical Guide to its Synthesis, Characterization, and Potential Biological Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of the theoretical prostaglandin, PGD1. While PGD1 itself has not been isolated as a natural product, it is recognized as a metabolite of dihomo-γ-linolenic acid and demonstrates inhibitory effects on ADP-induced platelet aggregation.[1] Prostaglandin D1 Alcohol, in which the C-1 carboxyl group of PGD1 is replaced by a primary alcohol, represents a tool for probing the structure-activity relationships of D-series prostaglandins (B1171923).[1] To date, there are no published reports on the biological activity of this compound.[1] This technical guide provides a comprehensive overview of the context of PGD1, the rationale and general methodologies for the synthesis of prostaglandin analogs like PGD1 Alcohol, and detailed experimental protocols for its potential biological characterization. The focus is on providing researchers with the necessary information to synthesize and investigate this and similar compounds.

Introduction to Prostaglandin D1 and its Alcohol Analog

Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. They are derived from fatty acids and play crucial roles in inflammation, pain, fever, and platelet aggregation.[2] Prostaglandin D1 (PGD1) is a less-studied member of this family, considered a theoretical metabolite of dihomo-γ-linolenic acid. Although not isolated from natural sources, its chemical structure and some biological activities have been characterized.[1]

The primary known biological effect of PGD1 is the inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[3] This positions PGD1 and its analogs as compounds of interest in the study of thrombosis and hemostasis. The potency of D-series prostaglandins in inhibiting ADP-induced platelet aggregation follows the general trend of PGD3 ≥ PGD2 > PGD1.[3]

This compound is a synthetic derivative of PGD1 where the carboxylic acid at the C-1 position is reduced to a primary alcohol.[1] This modification is a common strategy in medicinal chemistry to explore the importance of the acidic moiety for receptor binding and biological activity. The lack of a carboxyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the key physicochemical properties of Prostaglandin D1 and its alcohol analog is presented in Table 1.

PropertyProstaglandin D1This compound
IUPAC Name 7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid1,9α,15S-trihydroxy-prost-13E-en-11-one
Molecular Formula C20H34O5C20H36O4
Molecular Weight 354.5 g/mol 340.5 g/mol
CAS Number 63129-59-91176470-37-3

Synthesis of this compound

The synthesis of this compound would follow the established principles of prostaglandin synthesis, likely starting from a common intermediate. A general workflow for the synthesis of a PGD analog is outlined below. The key step in creating the alcohol analog would be the reduction of the C-1 carboxylic acid or a corresponding ester.

General Synthetic Workflow

A plausible synthetic route would involve the preparation of a protected PGD1 intermediate, followed by the reduction of the carboxyl group and subsequent deprotection.

G General Synthetic Workflow for this compound A Starting Material (e.g., Corey Lactone) B Introduction of α-chain A->B Multiple Steps C Introduction of ω-chain B->C Multiple Steps D Formation of PGD1 Precursor (with protected hydroxyls) C->D Cyclopentanone formation E Reduction of C-1 Carboxylic Acid/Ester D->E e.g., LiAlH4 F Deprotection E->F G This compound F->G Purification

Caption: A generalized workflow for the synthesis of this compound.

Key Synthetic Considerations
  • Stereocontrol: The synthesis of prostaglandins requires precise control of stereochemistry at multiple chiral centers. The Corey lactone is a common starting material that provides the necessary stereochemical framework for the cyclopentane (B165970) ring.

  • Protection/Deprotection: The hydroxyl groups on the prostaglandin scaffold are typically protected during the synthesis to prevent unwanted side reactions. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers.

  • Reduction of the Carboxylic Acid: The reduction of the C-1 carboxylic acid to a primary alcohol can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The choice of reagent will depend on the presence of other functional groups in the molecule.

Experimental Protocols

As there is no reported biological activity for this compound, this section provides detailed protocols for the types of experiments that would be conducted to characterize its potential biological effects, based on the known activity of PGD1 and other prostaglandins.

Quantification of Prostaglandins by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins in biological matrices.[4]

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, cell culture supernatant).

Materials:

  • LC-MS/MS system (e.g., Agilent 1290 UHPLC with a 6495C triple quadrupole mass spectrometer)[5]

  • C18 reverse-phase HPLC column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm)[5]

  • Deuterated internal standard (e.g., PGD1-d4)

  • Organic solvents: acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation and Extraction:

    • Thaw samples on ice.

    • Add a known amount of the deuterated internal standard to each sample, standard, and quality control.

    • Acidify the samples to pH 3-4 with a weak acid (e.g., citric acid).

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Elute the prostaglandin from the SPE cartridge with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the C18 column.

    • Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

    • Monitor the specific mass transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM). The exact transitions would need to be determined experimentally.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using known concentrations of this compound and determine the concentration in the unknown samples.

Table 2: Example LC-MS/MS Parameters for Prostaglandin Analysis

ParameterSetting
Ionization Mode Negative Electrospray (ESI-)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
MRM Transitions To be determined for PGD1 Alcohol
ADP-Induced Platelet Aggregation Assay

This assay would be used to determine if this compound, like PGD1, can inhibit platelet aggregation.[3]

Objective: To measure the effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Light Transmission Aggregometer

  • Human whole blood collected in 3.2% sodium citrate

  • Adenosine diphosphate (ADP)

  • This compound

  • Platelet-poor plasma (PPP) as a blank

  • Saline

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP and PPP to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Add a known volume of PRP to a cuvette with a stir bar.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).

    • Induce platelet aggregation by adding a sub-maximal concentration of ADP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • To determine the IC50 value, perform a dose-response curve with varying concentrations of this compound.

G Workflow for ADP-Induced Platelet Aggregation Assay A Whole Blood Collection (3.2% Sodium Citrate) B Low-Speed Centrifugation (200 x g, 15 min) A->B C High-Speed Centrifugation (2000 x g, 10 min) A->C D Platelet-Rich Plasma (PRP) B->D E Platelet-Poor Plasma (PPP) C->E F Aggregometer Calibration (0% and 100% Transmission) D->F G Incubate PRP with PGD1 Alcohol or Vehicle D->G E->F H Add ADP to Induce Aggregation G->H I Record Light Transmission H->I J Data Analysis (% Aggregation, IC50) I->J

Caption: A workflow diagram for the ADP-induced platelet aggregation assay.

Potential Signaling Pathways

While the signaling pathway for this compound is unknown, the well-characterized pathways of the closely related PGD2 can serve as a model for investigation. PGD2 exerts its effects through two G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[6][7]

  • DP1 Receptor: Activation of the DP1 receptor is coupled to a Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[6][8] This pathway is typically associated with vasodilation and inhibition of platelet aggregation.[7]

  • DP2 (CRTH2) Receptor: The DP2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. It can also mediate an increase in intracellular calcium.[8] This receptor is primarily involved in allergic and inflammatory responses.[7]

Given that PGD1 inhibits platelet aggregation, it is plausible that it, and potentially its alcohol analog, could act through the DP1 receptor to increase cAMP levels in platelets.

G Hypothetical Signaling Pathway of PGD1/PGD1 Alcohol in Platelets cluster_membrane Platelet Membrane PGD1_Alcohol PGD1 / PGD1 Alcohol DP1 DP1 Receptor PGD1_Alcohol->DP1 Binds to Gs Gs protein DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Aggregation PKA->Inhibition

Caption: A hypothetical signaling pathway for PGD1 or PGD1 Alcohol in platelets.

Conclusion

This compound is a synthetic analog of PGD1, a theoretical prostaglandin with known anti-platelet aggregation activity. While PGD1 Alcohol itself has not been biologically characterized, it serves as a valuable tool for understanding the structure-activity relationships of D-series prostaglandins. This guide provides a comprehensive framework for its synthesis and potential biological investigation, including detailed experimental protocols for its quantification and the assessment of its effects on platelet function. The provided information on related prostaglandin signaling pathways offers a starting point for mechanistic studies. Further research is required to elucidate the biological role, if any, of this compound.

References

Elucidating the Structure of Prostaglandin D1 Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analogue of Prostaglandin D1, a theoretical metabolite of dihomo-γ-linolenic acid. In PGD1 Alcohol, the carboxylic acid functional group at the C-1 position is replaced by a primary alcohol. This modification can significantly alter the molecule's polarity, metabolic stability, and biological activity. While PGD1 itself is an inhibitor of ADP-induced platelet aggregation, there are currently no known reports on the specific biological activity of PGD1 Alcohol.[1] This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Prostaglandin D1 Alcohol, offering a foundational resource for researchers engaged in the study of prostaglandins (B1171923) and their analogues.

The structural confirmation of a novel or modified prostaglandin, such as PGD1 Alcohol, relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] These methods provide detailed information about the carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 1,9α,15S-trihydroxy-prost-13E-en-11-one[1][4]
Synonyms PGD1 Alcohol[1][2]
Molecular Formula C₂₀H₃₆O₄[1][4]
Molecular Weight 340.5 g/mol [1][4]
CAS Number 1176470-37-3[1][4]
Appearance Crystalline solid[1]
Purity ≥99%[1]

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For a prostaglandin analogue like PGD1 Alcohol, 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY and HSQC) would be employed to assign all proton and carbon signals and confirm the stereochemistry.

Table 2: Representative ¹H NMR Data for a Prostaglandin D-Series Analogue (Based on data for related compounds)

Chemical Shift (δ) ppmMultiplicityAssignment
~5.6mC13-H, C14-H
~4.1mC15-H
~4.0mC9-H
~3.6tC1-H₂
~2.7ddC10-H
~2.3mC12-H
~1.3mMethylene chain protons
~0.9tC20-H₃

Table 3: Representative ¹³C NMR Data for a Prostaglandin D-Series Analogue (Based on data for related compounds)

Chemical Shift (δ) ppmAssignment
~215C11 (ketone)
~135C13, C14 (alkene)
~73C9, C15 (CH-OH)
~62C1 (CH₂-OH)
~55C8, C12
~20-40Methylene chain carbons
~14C20 (methyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable technique.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

m/zInterpretation
341.26[M+H]⁺
323.25[M+H - H₂O]⁺
305.24[M+H - 2H₂O]⁺
287.23[M+H - 3H₂O]⁺

Experimental Protocols

The following are detailed methodologies for key experiments that would be involved in the synthesis and structural elucidation of this compound.

Synthesis of this compound

The synthesis of PGD1 Alcohol would likely follow a similar pathway to that of other PGD analogues, as described by Bundy et al. (1983). A plausible synthetic route would involve the reduction of the C-1 carboxylic acid of a protected PGD1 intermediate to a primary alcohol.

Protocol:

  • Protection of Hydroxyl Groups: The hydroxyl groups at C-9 and C-15 of a suitable PGD1 precursor are protected using a protecting group such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl).

  • Reduction of the Carboxylic Acid: The carboxylic acid at C-1 is reduced to a primary alcohol. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperature.

  • Deprotection: The protecting groups on the hydroxyl groups are removed. For silyl ethers, this is typically achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

NMR Sample Preparation and Analysis

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phase correction, baseline correction) and analyzed to assign chemical shifts and coupling constants, and to determine the stereochemical relationships between protons.

Mass Spectrometry Analysis

Protocol:

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent for electrospray ionization, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Mass spectra are acquired in positive ion mode, and fragmentation data (MS/MS) is obtained by collision-induced dissociation (CID).

  • Data Analysis: The mass-to-charge ratios of the parent ion and fragment ions are analyzed to confirm the molecular weight and deduce the fragmentation pathway, which provides further structural confirmation.

Logical Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for structure elucidation and a hypothetical signaling pathway for this compound.

structure_elucidation_workflow start Hypothesized Structure of PGD1 Alcohol synthesis Chemical Synthesis start->synthesis purification Purification (HPLC, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Structure Elucidation Workflow

Given its structural similarity to PGD1 and PGD2, this compound may interact with the same receptors, namely the DP1 and DP2 (CRTH2) receptors. The following diagram illustrates this hypothetical signaling pathway.

signaling_pathway cluster_cell_membrane Cell Membrane PGD1_Alcohol This compound DP1 DP1 Receptor PGD1_Alcohol->DP1 DP2 DP2 (CRTH2) Receptor PGD1_Alcohol->DP2 Gs Gs protein DP1->Gs Gi Gi protein DP2->Gi AC Adenylate Cyclase Gs->AC activates Gi->AC inhibits PLC Phospholipase C Gi->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA response1 Cellular Response 1 (e.g., Relaxation) PKA->response1 Ca_influx Ca²⁺ Influx response2 Cellular Response 2 (e.g., Chemoattraction) Ca_influx->response2 IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3->Ca_influx PKC Protein Kinase C DAG->PKC PKC->response2

Hypothetical Signaling Pathway

Conclusion

The structural elucidation of this compound is a systematic process that combines chemical synthesis with advanced spectroscopic analysis. While specific experimental data for this compound is not widely published, a comprehensive understanding of its structure can be achieved by applying established methodologies used for other prostaglandins. This guide provides a framework for researchers to approach the characterization of novel prostaglandin analogues, from synthesis and purification to detailed structural analysis and the formulation of hypotheses regarding their potential biological functions. Further research into the biological activity of PGD1 Alcohol is warranted to explore its potential as a pharmacological agent.

References

The Critical Role of the C-1 Carboxyl Group in PGD1 Analogs: A Shift to a Primary Alcohol and its Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the pivotal function of the primary alcohol group in Prostaglandin (B15479496) D1 (PGD1) analogs, providing a comprehensive analysis for researchers, scientists, and professionals in drug development. The substitution of the native C-1 carboxylic acid with a primary alcohol group in PGD1 analogs represents a significant structural modification that profoundly impacts the biological activity of these molecules. While direct experimental data on PGD1 analogs featuring a C-1 primary alcohol is limited, a wealth of knowledge from structure-activity relationship (SAR) studies on related prostaglandins (B1171923) allows for a detailed and predictive understanding of the functional consequences of this alteration.

The C-1 Carboxyl Group: An Anchor for Receptor Interaction

In native prostaglandins, including PGD1, the C-1 carboxylic acid is a crucial functional group for receptor binding and subsequent signal transduction. This anionic group at physiological pH engages in critical ionic interactions and hydrogen bonding with specific amino acid residues within the binding pockets of prostanoid receptors. For instance, in the closely related Prostaglandin D2 (PGD2), the carboxyl group forms key salt bridges and hydrogen bonds with residues in the DP1 receptor, anchoring the ligand and orienting it correctly for receptor activation.

The Functional Shift: From Carboxylate to Primary Alcohol

The replacement of the C-1 carboxylic acid with a primary alcohol introduces a fundamental change in the physicochemical properties of the PGD1 analog. The primary alcohol is a neutral, polar group capable of acting as a hydrogen bond donor and acceptor. However, it lacks the anionic charge of the carboxylate group, which is a key determinant for high-affinity receptor binding in many prostanoids.

Impact on Receptor Binding and Affinity

The absence of the negatively charged carboxylate group in a PGD1 analog with a primary alcohol is predicted to severely diminish its binding affinity for the DP1 receptor and potentially other prostanoid receptors. The loss of the strong ionic interaction with positively charged amino acid residues (e.g., arginine or lysine) in the receptor's binding pocket would significantly weaken the ligand-receptor interaction. SAR studies on other prostaglandins, such as PGE2 and PGF2α, have consistently demonstrated that modification of the C-1 carboxylic acid to a neutral ester or amide results in a dramatic reduction in receptor affinity and biological potency.[1] Therefore, it is highly probable that a PGD1 analog with a C-1 primary alcohol would be a very weak binder to the DP1 receptor.

Consequences for Biological Activity

Given the critical role of receptor binding in initiating a biological response, the reduced affinity of a PGD1 analog with a primary alcohol would translate to a significant loss of biological activity. Prostaglandin D1 is known to inhibit ADP-induced platelet aggregation. An analog lacking the essential C-1 carboxyl group would likely be a much less potent inhibitor, if active at all. The designation "PGD1 alcohol" for a synthetic analog where the C-1 carboxyl is replaced by a primary alcohol exists in chemical catalogs, but reports on its biological activity are notably absent, further suggesting a lack of significant biological function.[2][3][4][5]

Structure-Activity Relationship: Key Data Summary

To illustrate the importance of the C-1 carboxyl group, the following table summarizes the general findings from SAR studies on prostaglandins concerning modifications at this position.

Modification at C-1Functional GroupExpected Impact on Receptor BindingExpected Biological PotencyRationale
Native PGD1 Carboxylic AcidHigh AffinityHighForms critical ionic and hydrogen bonds with the receptor.
PGD1 Analog Primary Alcohol Very Low Affinity Very Low to Inactive Lacks the anionic charge necessary for strong ionic interactions.
PGD1 AnalogMethyl EsterLow AffinityLowNeutral group, unable to form ionic bonds.
PGD1 AnalogPrimary AmideLow AffinityLowNeutral group, unable to form ionic bonds.

Experimental Protocols: Investigating the Function of the C-1 Group

To empirically determine the function of the primary alcohol group in a PGD1 analog, the following key experiments would be essential:

Radioligand Binding Assay
  • Objective: To determine the binding affinity of the PGD1 analog with a primary alcohol to the DP1 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human DP1 receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled PGD2 ligand (e.g., [³H]-PGD2).

    • Add increasing concentrations of the unlabeled PGD1 analog (competitor).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the IC50 value (concentration of analog that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

Functional Assay: cAMP Measurement
  • Objective: To assess the ability of the PGD1 analog to activate the DP1 receptor and stimulate downstream signaling.

  • Methodology:

    • Culture a cell line expressing the human DP1 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase.

    • Treat the cells with increasing concentrations of the PGD1 analog.

    • After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or TR-FRET kit.

    • Generate a dose-response curve to determine the EC50 value (concentration of analog that produces 50% of the maximal response) and the maximal efficacy (Emax).

Visualizing the Impact: Signaling Pathways and Logical Relationships

The following diagrams illustrate the expected difference in signaling and the logical relationship of the C-1 functional group to biological activity.

G cluster_0 Native PGD1 Signaling PGD1 PGD1 (C-1 Carboxylic Acid) DP1_active DP1 Receptor (Active) PGD1->DP1_active High Affinity Binding Gs Gs Protein Activation DP1_active->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Biological Response (e.g., Platelet Aggregation Inhibition) PKA->Response

Caption: Signaling pathway of native PGD1 via the DP1 receptor.

G cluster_1 Predicted PGD1 Analog (C-1 Alcohol) Interaction PGD1_analog PGD1 Analog (C-1 Primary Alcohol) DP1_inactive DP1 Receptor (Inactive) PGD1_analog->DP1_inactive Very Low Affinity Binding / No Activation No_Response No Significant Biological Response DP1_inactive->No_Response G C1_Group C-1 Functional Group Carboxylic_Acid Carboxylic Acid (Anionic) C1_Group->Carboxylic_Acid Primary_Alcohol Primary Alcohol (Neutral) C1_Group->Primary_Alcohol Ionic_Interaction Strong Ionic Interaction with Receptor Carboxylic_Acid->Ionic_Interaction No_Ionic_Interaction No Ionic Interaction Primary_Alcohol->No_Ionic_Interaction High_Affinity High Binding Affinity Ionic_Interaction->High_Affinity Low_Affinity Low Binding Affinity No_Ionic_Interaction->Low_Affinity High_Potency High Biological Potency High_Affinity->High_Potency Low_Potency Low/No Biological Potency Low_Affinity->Low_Potency

References

Prostaglandin D2 (PGD2) and its Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Biological Roles of D-Series Prostaglandins (B1171923), with Reference to PGD1 Alcohol

Introduction

While the query specifically mentions "PGD1 Alcohol," it is important to clarify that this compound is a synthetic analog of Prostaglandin (B15479496) D1 (PGD1), where the C-1 carboxyl group is replaced by a primary alcohol.[1][2][3] There are very few published reports on its biological activity, with one study noting its role as an inhibitor of ADP-induced platelet aggregation in humans, albeit with significantly lower potency than Prostaglandin D2 (PGD2).[3] Given the limited information on PGD1 Alcohol and its synthetic nature, this guide will focus on the extensive and well-documented biological roles of the naturally occurring and highly significant Prostaglandin D2 (PGD2) and its metabolites. The complex and often opposing functions of these molecules are of great interest to researchers in inflammation, immunology, and drug development.

PGD2 is a major cyclooxygenase (COX) product derived from arachidonic acid. Its synthesis is initiated by the conversion of arachidonic acid to Prostaglandin H2 (PGH2) by COX-1 or COX-2.[4] PGH2 is then isomerized to PGD2 by the action of two distinct prostaglandin D synthases (PGDS): the hematopoietic PGDS (H-PGDS) and the lipocalin-type PGDS (L-PGDS).[4]

PGD2 is rapidly metabolized in vivo to a series of biologically active and inactive products.[5] These metabolites are formed through enzymatic and non-enzymatic pathways, including dehydration and reduction reactions.[6] The metabolic fate of PGD2 is crucial as its metabolites can have distinct biological activities and receptor affinities compared to the parent molecule.[5][7]

Key Metabolites of PGD2

The metabolism of PGD2 gives rise to several key series of compounds, including the J-series prostaglandins and F-series prostaglandins.

  • J-Series Prostaglandins: PGD2 can undergo spontaneous dehydration to form the cyclopentenone-type prostaglandins of the J2 series, such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). These metabolites are known for their potent anti-inflammatory and pro-apoptotic effects.[5][8]

  • F-Series Prostaglandins: PGD2 can also be converted to 9α,11β-PGF2 through an 11-ketoreductase-mediated reaction.[6]

  • 13,14-dihydro-15-keto-PGD2: This is a major metabolite formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway and is a selective agonist for the CRTH2/DP2 receptor.[9]

Signaling Pathways of PGD2 and its Metabolites

PGD2 and its metabolites exert their effects by binding to specific G protein-coupled receptors (GPCRs). The two primary receptors for PGD2 are the DP1 and DP2 (also known as CRTH2) receptors.[4][10][11]

  • DP1 Receptor: Activation of the DP1 receptor is generally associated with anti-inflammatory effects.[7] It signals through the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A.[4] This pathway can lead to vasodilation and inhibition of platelet aggregation.

  • DP2 (CRTH2) Receptor: In contrast, the DP2 receptor is primarily linked to pro-inflammatory responses.[7][12] It couples to the Gi protein, resulting in a decrease in cAMP and an increase in intracellular calcium.[4] The DP2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation mediates their chemotaxis and activation.[8][11]

The balance between signaling through DP1 and DP2 receptors is a critical determinant of the overall biological effect of PGD2 and its metabolites.

Signaling Pathway Diagram

PGD2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Biological Response PGD2 PGD2 / Metabolites DP1 DP1 Receptor PGD2->DP1 Binds DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds Gs Gs DP1->Gs Activates Gi Gi DP2->Gi Activates PLC Phospholipase C DP2->PLC Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates AntiInflammatory Anti-inflammatory Effects (e.g., Vasodilation) PKA->AntiInflammatory Ca2 ↑ Intracellular Ca²⁺ ProInflammatory Pro-inflammatory Effects (e.g., Chemotaxis of Th2 cells, Eosinophils) Ca2->ProInflammatory PLC->Ca2

Caption: PGD2 Signaling Pathways via DP1 and DP2 Receptors.

Theoretical Biological Roles

The biological roles of PGD2 and its metabolites are diverse and context-dependent, often exhibiting opposing pro- and anti-inflammatory effects.[5][12]

Inflammation and Immunity
  • Pro-inflammatory Roles: PGD2 is a potent pro-inflammatory mediator, particularly in the context of allergic inflammation.[5] It is released in large quantities by activated mast cells and recruits Th2 cells, eosinophils, and basophils to sites of inflammation through the DP2 receptor.[8][11] This contributes to the pathophysiology of allergic asthma and atopic dermatitis.

  • Anti-inflammatory Roles: In contrast, certain PGD2 metabolites, particularly 15d-PGJ2, have potent anti-inflammatory properties.[5] These effects are often mediated independently of the DP1 and DP2 receptors and can involve the activation of the nuclear receptor PPARγ. Additionally, signaling through the DP1 receptor can have anti-inflammatory consequences.[7]

Sleep Regulation

PGD2 is a key regulator of the sleep-wake cycle. It is produced in the brain and promotes sleep by acting on the DP1 receptor in the leptomeninges.

Cardiovascular System

PGD2 and its metabolites have complex effects on the cardiovascular system. They can act as either vasodilators or vasoconstrictors depending on the specific vascular bed and the predominant receptor subtype expressed. PGD1 has been shown to be an inhibitor of ADP-induced platelet aggregation.[13]

Other Roles
  • Hair Growth: Elevated levels of PGD2 have been linked to the inhibition of hair growth in androgenic alopecia.[14]

  • Cancer: The role of PGD2 and its metabolites in cancer is complex, with both pro- and anti-tumorigenic effects reported depending on the cancer type and the specific signaling pathways involved.

Quantitative Data

CompoundBiological ActivityIC50/EC50 ValueReference
PGD1 Alcohol Inhibition of ADP-induced platelet aggregation (human)IC50: 320 ng/ml[3]
PGD1 Inhibition of ADP-induced platelet aggregation (human)IC50: 320 ng/ml[13]
PGD2 Metabolites ILC2 Migration (DP2-dependent)EC50: 17.4 to 91.7 nM[7]
PGD2 Metabolites IL-5 Cytokine Secretion by ILC2s108.1 to 526.9 nM[15]
PGD2 Metabolites IL-13 Cytokine Secretion by ILC2s125.2 to 788.3 nM[15]

Experimental Protocols

Extraction and Quantification of PGD2 and Metabolites from Biological Samples

This protocol outlines a general workflow for the analysis of PGD2 and its metabolites using liquid chromatography-mass spectrometry (LC-MS).

  • Sample Collection and Preparation:

    • Collect biological samples (e.g., plasma, tissue homogenates, cell culture media) and immediately add an antioxidant (e.g., butylated hydroxytoluene) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

    • Spike the sample with a known amount of a deuterated internal standard (e.g., PGD2-d4) for accurate quantification.

  • Solid-Phase Extraction (SPE):

    • Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).

    • Apply the acidified sample to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., water or hexane) to remove interfering substances.

    • Elute the prostaglandins with a more polar solvent (e.g., methyl formate (B1220265) or ethyl acetate).

  • Derivatization (Optional):

    • For enhanced sensitivity in gas chromatography-mass spectrometry (GC-MS), the carboxyl group can be derivatized to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers.

  • LC-MS/MS Analysis:

    • Reconstitute the dried eluate in the mobile phase.

    • Inject the sample into a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

    • Use a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Perform mass spectrometric detection in negative ion mode using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of prostaglandin standards.

    • Calculate the concentration of each analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., PGD2-d4) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: General Workflow for Prostaglandin Analysis by LC-MS/MS.

Cell-Based Assays for Receptor Activation
  • cAMP Assay (for DP1 receptor):

    • Culture cells expressing the DP1 receptor (e.g., HEK293 cells transfected with the DP1 receptor).

    • Treat the cells with various concentrations of the test compound (e.g., PGD2 or its metabolites).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Plot the cAMP concentration against the ligand concentration to determine the EC50 value.

  • Calcium Mobilization Assay (for DP2 receptor):

    • Load cells expressing the DP2 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with the test compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

    • Determine the EC50 value from the dose-response curve.

Conclusion

References

An In-depth Technical Guide to the Precursor Molecules of Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of Prostaglandin D1, a naturally occurring, albeit transient, metabolite of dihomo-γ-linolenic acid. While PGD1 exhibits notable biological activity, particularly in the inhibition of platelet aggregation, its synthetic alcohol counterpart is primarily a research molecule, offering a scaffold for further chemical derivatization and investigation.[1][2][3][4][5][6] This guide provides a detailed overview of the precursor molecules involved in both the biological formation of PGD1 and the chemical synthesis of PGD1 Alcohol, alongside relevant quantitative data and signaling pathways.

Biological Precursors and Pathway of Prostaglandin D1

Prostaglandin D1 is not synthesized directly but arises from a cascade of enzymatic transformations of essential fatty acids. The ultimate precursor is linoleic acid, which is converted through a series of desaturation and elongation steps to dihomo-γ-linolenic acid (DGLA). DGLA is the immediate precursor to the 1-series prostaglandins (B1171923).[7][8]

The conversion of DGLA to PGD1 is initiated by the action of cyclooxygenase (COX) enzymes, which catalyze the formation of the endoperoxide intermediate, Prostaglandin G1 (PGG1). PGG1 is subsequently converted to Prostaglandin H1 (PGH1) by the peroxidase activity of the same COX enzyme. Finally, PGH1 is isomerized to PGD1 by the action of prostaglandin D synthase.[6][7][8][9]

Signaling Pathway of Prostaglandin D1

Prostaglandin D1 exerts its biological effects by binding to and activating the Prostaglandin D2 receptor (DP1). The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs). This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response, such as the inhibition of platelet aggregation.[10][11]

PGD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD1 Prostaglandin D1 DP1 DP1 Receptor PGD1->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Response Phosphorylates Downstream Targets

Prostaglandin D1 Signaling Pathway

Chemical Synthesis of Prostaglandin D1 Alcohol: Precursors and Workflow

The chemical synthesis of this compound is not explicitly detailed in readily available literature. However, based on established prostaglandin synthesis strategies, a plausible and efficient route starts from the well-known Corey lactone, a versatile intermediate in the synthesis of numerous prostaglandins. The synthesis of PGD1 analogs has been reported to proceed from PGF2α, suggesting a similar transformation from PGF1α to PGD1.

The proposed synthetic workflow involves the elaboration of the Corey lactone to Prostaglandin F1α (PGF1α), followed by selective oxidation of the C-9 hydroxyl group to yield PGD1. The final step is the reduction of the C-1 carboxylic acid of PGD1 to the primary alcohol, affording this compound.

Key Precursor Molecules in the Chemical Synthesis
  • Corey Lactone (and its derivatives): This bicyclic lactone is a cornerstone of prostaglandin synthesis, providing the correct stereochemistry of the cyclopentane (B165970) core.

  • Prostaglandin F1α (PGF1α): Synthesized from the Corey lactone, PGF1α serves as the immediate precursor to PGD1 in this synthetic route.

  • Prostaglandin D1 (PGD1): Obtained by the selective oxidation of PGF1α, this is the penultimate precursor to the target molecule.

Experimental Workflow for the Synthesis of this compound

PGD1_Alcohol_Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_reagents Key Reagents/Steps CoreyLactone Corey Lactone PGF1a Prostaglandin F1α CoreyLactone->PGF1a Multi-step Elaboration Step1 1. Wittig Reaction 2. Reduction 3. Deprotection PGD1 Prostaglandin D1 PGF1a->PGD1 Selective Oxidation of C-9 OH Step2 e.g., Jones Oxidation or other selective oxidizing agents PGD1_Alcohol This compound PGD1->PGD1_Alcohol Reduction of C-1 Carboxylic Acid Step3 e.g., LiAlH4 or other suitable reducing agents

Proposed Synthesis Workflow for this compound

Quantitative Data

The following tables summarize the key quantitative data related to Prostaglandin D1 and its alcohol analog.

Compound Molecular Formula Molecular Weight ( g/mol )
Prostaglandin D1C20H34O5354.5
This compoundC20H36O4340.5[1][5]
Compound Biological Activity IC50 Value Assay Conditions
Prostaglandin D1Inhibition of Platelet Aggregation320 ng/mL[12]ADP-induced aggregation in human platelets
This compoundNo reported biological activityNot ApplicableNot Applicable

Experimental Protocols

While the full experimental text from the primary literature by Bundy et al. is not publicly available, the following are generalized protocols for the key transformations based on standard organic chemistry practices for prostaglandin synthesis.

Protocol 1: Selective Oxidation of PGF1α to PGD1
  • Protection of Hydroxyl Groups: The C-11 and C-15 hydroxyl groups of PGF1α are selectively protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent their oxidation.

  • Oxidation: The unprotected C-9 hydroxyl group is then oxidized to a ketone using an appropriate oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder reagent like pyridinium (B92312) chlorochromate (PCC).

  • Deprotection: The protecting groups on the C-11 and C-15 hydroxyls are removed under appropriate conditions (e.g., with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride for silyl (B83357) ethers) to yield PGD1.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of PGD1 to PGD1 Alcohol
  • Esterification: The carboxylic acid of PGD1 is first converted to its methyl ester by treatment with diazomethane (B1218177) or methanol (B129727) with a catalytic amount of acid. This is done to prevent side reactions with the reducing agent.

  • Reduction: The methyl ester is then reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent at low temperature.

  • Quenching and Work-up: The reaction is carefully quenched with water and aqueous base. The product is extracted with an organic solvent.

  • Purification: The crude this compound is purified by column chromatography.

Conclusion

This compound, a synthetic derivative of the biologically active PGD1, originates from a well-established lineage of precursor molecules, both in biological systems and in chemical synthesis. Its ultimate biological precursor is linoleic acid, with dihomo-γ-linolenic acid being the immediate substrate for the prostaglandin synthase cascade. For chemical synthesis, the Corey lactone stands as the pivotal starting material, enabling a stereocontrolled construction of the prostaglandin framework. While detailed experimental procedures for the final synthetic step to PGD1 Alcohol are inferred, the pathway through PGF1α and PGD1 represents a logical and efficient approach. This guide provides a foundational understanding for researchers engaged in the synthesis and study of prostaglandins and their analogs.

References

The Conversion of Prostaglandin D1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. While the enzymatic pathways leading to the synthesis and degradation of various prostaglandins (B1171923) are well-studied, the direct enzymatic conversion of Prostaglandin D1 to Prostaglandin D1 Alcohol is not a recognized metabolic pathway in vivo. Scientific literature consistently refers to this compound as a synthetic analog of PGD1, where the C-1 carboxyl group is chemically reduced to a primary alcohol[1][2].

This technical guide provides a comprehensive overview of the current understanding of PGD1 metabolism, clarifies the nature of PGD1 Alcohol, and offers detailed experimental protocols relevant to the study of prostaglandin biotransformation for researchers in drug development and related fields.

Prostaglandin D1 and its Synthetic Analog, PGD1 Alcohol

Prostaglandin D1 is a naturally occurring prostanoid. It has been shown to be an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml[3][4].

This compound, in contrast, is a synthetic derivative of PGD1. The defining structural difference is the reduction of the carboxylic acid at the C-1 position to a primary alcohol[1][2]. While the synthesis of various PGD analogs was reported in 1983, there are no known reports on the specific biological activity of PGD1 Alcohol[2][3].

Known Metabolism of Prostaglandin D1

The metabolism of prostaglandins is a complex process involving several key enzymes that modify their structure and biological activity. The primary catabolic pathway for prostaglandins is initiated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the action of prostaglandin reductase enzymes[5]. While a direct conversion of the C-1 carboxyl group to an alcohol has not been documented for PGD1, other enzymatic modifications are known to occur.

Members of the aldo-keto reductase (AKR) superfamily are known to be involved in the metabolism of prostaglandins, primarily by reducing ketone groups. For instance, AKR1C3 can convert PGD2 to 9α,11β-PGF2[6][7]. Although not directly acting on the C-1 carboxyl group, these enzymes are crucial in the overall metabolic cascade of prostaglandins.

Table 1: Key Enzymes in Prostaglandin Metabolism

Enzyme FamilySpecific EnzymesFunction on ProstaglandinsReference
Hydroxyprostaglandin Dehydrogenases 15-hydroxyprostaglandin dehydrogenase (15-PGDH)Catalyzes the initial step in prostaglandin catabolism by oxidizing the 15-hydroxyl group.[5]
Prostaglandin Reductases 15-keto-prostaglandin Δ13-reductase (PGR)Reduces the double bond at C13 of 15-keto-prostaglandins.[5][8]
Aldo-Keto Reductases (AKRs) AKR1B1, AKR1C3Catalyze the reduction of ketone groups on the prostaglandin structure. For example, AKR1C3 converts PGD2 to 9α,11β-PGF2.[6][7][9]

Signaling Pathways of Prostaglandins

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The signaling pathways initiated by these receptors are diverse and cell-type specific. The diagram below illustrates a general overview of prostaglandin synthesis and signaling.

Prostaglandin_Signaling_Pathway cluster_synthesis Prostaglandin Synthesis cluster_signaling Prostaglandin Signaling Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) PGDS PGD Synthase PGH2->PGDS COX1_2->PGH2 PGD1 Prostaglandin D1 (PGD1) PGDS->PGD1 PGD1_ext Extracellular PGD1 PGD1->PGD1_ext Transport DP_Receptor DP Receptor (GPCR) PGD1_ext->DP_Receptor Binds to G_Protein G-Protein DP_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Prostaglandin D1 Synthesis and Signaling Pathway.

Experimental Protocols

While a protocol for the enzymatic conversion of PGD1 to PGD1 Alcohol cannot be provided due to the synthetic nature of the product, the following protocols are essential for researchers studying prostaglandin metabolism and activity.

Protocol 1: In Vitro Prostaglandin Metabolism Assay

This protocol provides a general framework for assessing the metabolism of a prostaglandin by a specific enzyme or cell lysate.

Materials:

  • Prostaglandin substrate (e.g., PGD1)

  • Enzyme source (e.g., purified aldo-keto reductase, liver microsomes, or cell lysate)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Cofactors (e.g., NADPH or NADH, depending on the enzyme)

  • Stop solution (e.g., acidic solution like 1N HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, the enzyme source, and cofactors.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5-10 minutes.

  • Initiate Reaction:

    • Add the prostaglandin substrate to the reaction mixture to start the reaction.

    • Incubate for a defined period (e.g., 30-60 minutes), ensuring gentle agitation.

  • Stop Reaction:

    • Terminate the reaction by adding the stop solution.

  • Extraction of Metabolites:

    • Extract the prostaglandins and their metabolites from the aqueous reaction mixture using an organic solvent.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Analyze the sample using HPLC or LC-MS/MS to separate and quantify the parent prostaglandin and its metabolites.

Protocol 2: Quantification of Prostaglandins by UHPLC-QQQ-MS/MS

This method allows for the sensitive and specific quantification of multiple prostaglandins simultaneously[10][11].

Materials:

  • Ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (QQQ-MS/MS).

  • Analytical column (e.g., C18 column).

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Prostaglandin standards for calibration curve.

  • Internal standard (e.g., deuterated prostaglandin).

  • Samples (e.g., cell culture supernatant, plasma).

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • For cell culture supernatants, centrifuge to remove debris.

    • For plasma or serum, perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.

    • Add the internal standard to all samples and standards.

  • Chromatographic Separation:

    • Inject the prepared sample onto the UHPLC system.

    • Use a gradient elution program with the mobile phases to achieve optimal separation of the different prostaglandins.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • For each prostaglandin and the internal standard, define specific precursor-to-product ion transitions for quantification.

  • Data Analysis:

    • Generate a calibration curve using the prostaglandin standards.

    • Quantify the concentration of each prostaglandin in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the biotransformation of a prostaglandin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) cluster_activity Biological Activity Assays Incubation Incubation of PGD1 with Enzyme/Cell Lysate Extraction Extraction of Metabolites Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Metabolite Identification Analysis->Identification Cell_Based_Assay Cell-Based Assays (e.g., Receptor Binding, cAMP) Identification->Cell_Based_Assay Test Identified Metabolites Administration Administration of PGD1 to Animal Model Sample_Collection Collection of Blood/Urine/Tissues Administration->Sample_Collection Extraction_invivo Extraction of Metabolites Sample_Collection->Extraction_invivo Analysis_invivo LC-MS/MS Analysis Extraction_invivo->Analysis_invivo Analysis_invivo->Cell_Based_Assay Test Identified Metabolites Functional_Assay Functional Assays (e.g., Platelet Aggregation) Cell_Based_Assay->Functional_Assay

References

Prostaglandin D1 Alcohol in lipid signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Prostaglandin (B15479496) D1 Alcohol in Lipid Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Prostaglandin D1 (PGD1) is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA) that has not been isolated as a natural product.[1] Prostaglandin D1 Alcohol is a synthetic analog of PGD1.[1][2] Consequently, research on these specific compounds is limited. This guide summarizes the available data and extrapolates potential signaling mechanisms based on well-characterized related molecules, such as Prostaglandin D2 (PGD2). The proposed pathways and experimental protocols represent a predictive framework for future research.

Introduction

Prostaglandins are a class of lipid mediators derived from polyunsaturated fatty acids that play crucial roles in a vast array of physiological and pathological processes.[3][4] They act as local hormones, exerting their effects at or near their site of synthesis.[3] This guide focuses on this compound, a synthetic analog of the theoretical molecule Prostaglandin D1 (PGD1).[2][5]

This compound is structurally defined by the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1][2] While PGD1 itself is known to be an inhibitor of ADP-induced platelet aggregation, information on the specific biological activities and signaling pathways of PGD1 Alcohol is scarce.[1][6] This document provides a comprehensive overview of its structure, known biological activity, and hypothesized signaling pathways based on its structural similarity to other D-series prostaglandins.

Chemical Structure and Synthesis

Prostaglandins of the 1-series are theoretically derived from dihomo-γ-linolenic acid (DGLA). The cyclooxygenase (COX) enzyme would convert DGLA into the endoperoxide intermediate PGH1, which is then isomerized to PGD1 by a prostaglandin D synthase. PGD1 Alcohol is a synthetic derivative of PGD1.

G DGLA Dihomo-γ-linolenic Acid (DGLA) PGH1 Prostaglandin H1 (PGH1) DGLA->PGH1 COX Enzymes PGD1 Prostaglandin D1 (PGD1) (Theoretical) PGH1->PGD1 PGD Synthase PGD1_Alcohol This compound (Synthetic Analog) PGD1->PGD1_Alcohol Synthetic Modification (-COOH to -CH2OH)

Figure 1: Synthetic and Theoretical Pathway to PGD1 Alcohol.

Quantitative Data

Direct quantitative data for PGD1 Alcohol is limited. The primary reported activity relates to the inhibition of platelet aggregation. For context, data for the parent compound, PGD1, is included.

CompoundAssaySpeciesParameterValueReference
Prostaglandin D1 ADP-induced Platelet AggregationHumanIC50320 ng/mL[1][6]
This compound ADP-induced Platelet AggregationHumanRelative Potency~1/10th as potent as PGD2[1]

Note: Specific binding affinities (Kd, Ki) and functional potencies (EC50) of PGD1 Alcohol at prostanoid receptors have not been reported in the literature.

Hypothesized Signaling Pathways

Given its structural similarity to PGD2, it is hypothesized that PGD1 Alcohol may interact with the two known PGD2 receptors: the D-prostanoid receptor 1 (DP1) and the D-prostanoid receptor 2 (DP2), also known as CRTH2.[7][8] These two receptors are coupled to distinct G-protein signaling pathways and mediate different, often opposing, biological effects.[8][9]

DP1 Receptor Pathway (Relaxant/Anti-inflammatory)

The DP1 receptor is a G-protein coupled receptor that signals through the Gs alpha subunit.[9] Activation of this pathway leads to the stimulation of adenylyl cyclase (AC), which increases intracellular levels of cyclic AMP (cAMP).[9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate cellular responses, typically associated with smooth muscle relaxation and inhibition of inflammatory cell activation.[9]

DP2 (CRTH2) Receptor Pathway (Pro-inflammatory)

The DP2 receptor is more closely related to chemoattractant receptors and couples to the Gi alpha subunit.[10] Its activation leads to the inhibition of adenylyl cyclase, causing a decrease in cAMP levels.[11] More prominently, it mediates pro-inflammatory effects such as chemotaxis of Th2 cells, eosinophils, and basophils.[8]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol DP1 DP1 Receptor Gs Gαs DP1->Gs Activates DP2 DP2 (CRTH2) Receptor Gi Gαi DP2->Gi Activates Response2 Cellular Response 2 (e.g., Chemotaxis, Pro-inflammatory) DP2->Response2 Mediates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP PGD1_Alc This compound (Extracellular Ligand) PGD1_Alc->DP1 Binds (?) PGD1_Alc->DP2 Binds (?) PKA Protein Kinase A (PKA) cAMP_inc->PKA Activates Response1 Cellular Response 1 (e.g., Vasodilation, Anti-inflammatory) PKA->Response1 Mediates G cluster_binding Protocol 1: Binding Assays cluster_functional Protocol 2: Functional Assays cluster_quant Protocol 3: Quantification p1_1 Prepare Membranes (DP1 or DP2 expressing cells) p1_2 Competitive Binding ([3H]-PGD2 vs PGD1 Alcohol) p1_1->p1_2 p1_3 Filter & Count Radioactivity p1_2->p1_3 p1_4 Calculate Ki p1_3->p1_4 p2_1 Culture Cells (DP1 or DP2) p2_2 Stimulate with PGD1 Alcohol (± Forskolin/IBMX) p2_1->p2_2 p2_3 Measure cAMP Levels (ELISA or TR-FRET) p2_2->p2_3 p2_4 Calculate EC50 / IC50 p2_3->p2_4 p3_1 Sample + Internal Standard p3_2 Solid Phase Extraction (SPE) p3_1->p3_2 p3_3 Analyze by LC-MS/MS p3_2->p3_3 p3_4 Quantify Concentration p3_3->p3_4

References

Methodological & Application

Application Note: Evaluating Platelet Aggregation with Prostaglandin D1 and Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The study of platelet function is essential for understanding bleeding disorders, thrombotic diseases, and the effects of various pharmacological agents. Prostaglandins, such as Prostaglandin (B15479496) D1 (PGD1), and alcohols, like ethanol (B145695), are known to modulate platelet activity. This application note provides a detailed protocol for conducting a platelet aggregation assay using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function. The protocol can be adapted to investigate the effects of substances like PGD1 or ethanol on platelet aggregation.

Platelets are activated by a variety of agonists, leading to a cascade of intracellular signaling events that result in conformational changes, granule release, and aggregation.[1] Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[2][3][4][5] Ethanol has been shown to have a dose-dependent inhibitory effect on platelet aggregation, potentially by inhibiting the release of arachidonic acid and subsequent thromboxane (B8750289) synthesis.[6][7][8] Chronic alcohol consumption, however, may be associated with an increased ability of platelets to aggregate.[9][10]

This document outlines the necessary procedures, from sample preparation to data analysis, for performing a platelet aggregation assay. It also includes a discussion of the signaling pathways involved and provides a framework for interpreting the results.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA measures changes in light transmission through a stirred suspension of platelet-rich plasma (PRP) at 37°C.[2] As platelets aggregate in response to an agonist, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, generating an aggregation curve. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.

Materials and Reagents
  • Blood Collection: 3.2% sodium citrate (B86180) (0.109 M) vacuum tubes

  • Reagents:

    • Agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid, Ristocetin, Thrombin)

    • Test compounds (e.g., Prostaglandin D1, Ethanol)

    • Saline solution (0.9% NaCl)

  • Equipment:

    • Light Transmission Aggregometer

    • Centrifuge

    • Pipettes

    • Incubator or water bath (37°C)

    • Cuvettes with stir bars

Sample Preparation: Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood into 3.2% sodium citrate tubes with minimal venous occlusion.[1][2] The ratio should be 9 parts blood to 1 part anticoagulant. Samples should be processed within 4 hours of collection and kept at room temperature.[1][2]

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[2] Carefully aspirate the supernatant (PRP) without disturbing the buffy coat.

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP.

  • Platelet Count Adjustment: A normal platelet count for aggregation studies is typically between 200-300 x 10⁹/L. If the count in the PRP is too high, it can be adjusted by adding PPP.

Platelet Aggregation Assay Protocol
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette PRP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. This will be set as the 0% aggregation baseline.

    • Pipette PPP into another cuvette and place it in a reference channel. This will be set as the 100% aggregation baseline.

  • Incubation with Test Compound (if applicable):

    • Pipette the required volume of PRP into a fresh cuvette with a stir bar.

    • Add the desired concentration of the test compound (e.g., PGD1 or ethanol) or vehicle control to the PRP.

    • Incubate the mixture for a predetermined time at 37°C according to the specific protocol for the test compound.

  • Initiation of Aggregation:

    • Place the cuvette containing the PRP (and test compound, if applicable) into the aggregometer and start the recording.

    • Add the chosen agonist to the cuvette.

  • Data Recording: Record the aggregation tracing for a set period, typically 5-10 minutes, or until the aggregation response has reached a plateau.

  • Repeat: Repeat the procedure for each agonist and concentration being tested.

Data Presentation

The results of the platelet aggregation assay are typically presented as the maximum percentage of aggregation (% Aggregation) achieved in response to a specific agonist concentration. This data can be summarized in a table for easy comparison.

AgonistAgonist ConcentrationTest CompoundTest Compound ConcentrationMax Aggregation (%)
ADP5 µMVehicle-85
ADP5 µMEthanol50 mM60
Collagen2 µg/mLVehicle-90
Collagen2 µg/mLEthanol50 mM75

Signaling Pathways and Experimental Workflows

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection (3.2% Sodium Citrate) B Centrifugation (150-200g, 15 min) A->B C PRP Collection B->C D Centrifugation (1500-2000g, 20 min) B->D E PPP Collection D->E F Calibrate Aggregometer (PRP=0%, PPP=100%) G Incubate PRP +/- Test Compound (37°C) F->G H Add Agonist G->H I Record Aggregation H->I J Determine % Max Aggregation I->J K Compare Results J->K

Caption: Workflow for Platelet Aggregation Assay.

Simplified Platelet Aggregation Signaling Pathway

G cluster_activation Platelet Activation cluster_inhibition Inhibitory Pathway (Example: PGI2/PGD2) cluster_response Platelet Response Agonist Agonist (e.g., ADP, Collagen) Receptor Receptor Agonist->Receptor PLC PLC Activation Receptor->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Shape_Change Shape Change IP3->Shape_Change Granule_Release Granule Release DAG->Granule_Release Prostaglandin PGI2 / PGD1 Prostaglandin_Receptor IP/DP Receptor Prostaglandin->Prostaglandin_Receptor AC Adenylate Cyclase Prostaglandin_Receptor->AC cAMP ↑ cAMP AC->cAMP Aggregation Aggregation (GPIIb/IIIa activation) cAMP->Aggregation Inhibition Shape_Change->Aggregation Granule_Release->Aggregation

Caption: Key Signaling Pathways in Platelet Aggregation.

References

Application Notes and Protocols for the Use of Prostaglandin D1 Alcohol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2][3] It is important to note that, to date, there are no published reports detailing the biological activity of Prostaglandin D1 alcohol. Therefore, its effects on cells in culture are currently uncharacterized.

These application notes provide a comprehensive guide for researchers initiating studies with this compound. The following sections offer foundational information on the parent compound (PGD1), hypothesized applications for PGD1 alcohol, and detailed protocols for the initial characterization of its effects in a cell culture setting. This document is intended to serve as a starting point for novel research into the potential biological functions of this compound.

Properties of this compound

PropertyValue
Synonyms 1,9α,15S-trihydroxy-prost-13E-en-11-one[2]
Molecular Formula C₂₀H₃₆O₄
Molecular Weight 340.50 g/mol [2]
CAS Number 1176470-37-3[1][2][3]
Solubility Soluble in DMSO (e.g., 10 mM)[3]
Storage Store as supplied at -20°C. For solutions in DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles.

Hypothetical Research Applications

Given that this compound is an analog of PGD1, its potential biological activities may be similar to or antagonistic to its parent compound. PGD1 is the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA). While not as extensively studied as PGD2, PGD1 has been shown to inhibit ADP-induced platelet aggregation in humans. Prostaglandins, in general, are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, immune modulation, and regulation of cell growth.[4]

Potential areas for investigating the effects of this compound in cell culture include:

  • Inflammation and Immunology: Investigating its role in modulating cytokine production, immune cell activation, and inflammatory responses.

  • Cancer Biology: Assessing its effects on cell proliferation, apoptosis, and migration in various cancer cell lines.

  • Neuroscience: Exploring its potential neuroprotective or neuro-inflammatory effects in neuronal and glial cell cultures.

  • Cardiovascular Research: Examining its influence on platelet aggregation, vascular smooth muscle cell proliferation, and endothelial cell function.

Experimental Protocols for Characterization

The following protocols provide a general framework for the initial investigation of this compound in a cell culture system. It is recommended to perform these initial characterization studies in a well-established and relevant cell line for your research area.

Protocol 1: Preparation of Stock Solutions
  • Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 340.50) in 293.68 µL of sterile DMSO.

  • Working Solutions: Prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. It is crucial to include a vehicle control (DMSO at the same final concentration as used for PGD1 alcohol) in all experiments. The final concentration of DMSO should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of Cytotoxicity (MTT Assay)

This protocol aims to determine the concentration range of this compound that is non-toxic to the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the treatment or vehicle control medium to the respective wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (inhibitory concentration 50%).

Table 1: Example Data Structure for Cytotoxicity Assay

Concentration (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48hAbsorbance (570 nm) - 72h% Viability - 72h
Vehicle Control100100100
0.01
0.1
1
10
100
Protocol 3: Screening for Biological Activity (e.g., Cytokine Expression)

This protocol provides an example of how to screen for a potential biological effect of this compound, in this case, its impact on inflammatory cytokine expression.

  • Cell Seeding and Treatment: Seed cells (e.g., macrophages like RAW 264.7) in a 24-well plate. Once the cells are ready, treat them with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for various time points (e.g., 6, 12, 24 hours). If investigating anti-inflammatory effects, you may pre-treat with PGD1 alcohol for 1-2 hours before stimulating with an inflammatory agent like Lipopolysaccharide (LPS).

  • Supernatant and Lysate Collection: After incubation, collect the cell culture supernatant to measure secreted cytokines (e.g., via ELISA). Lyse the cells to extract RNA or protein for gene expression (RT-qPCR) or protein analysis (Western blot), respectively.

  • Analysis:

    • ELISA: Quantify the concentration of cytokines like TNF-α, IL-6, or IL-10 in the supernatant according to the manufacturer's instructions.

    • RT-qPCR: Analyze the mRNA expression levels of target genes.

    • Western Blot: Analyze the protein levels and activation state of signaling molecules.

Table 2: Example Data Structure for Cytokine Screening (ELISA)

TreatmentConcentration (µM)Incubation Time (h)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Untreated Control-24
Vehicle Control-24
PGD1 Alcohol0.124
PGD1 Alcohol124
PGD1 Alcohol1024
LPS (100 ng/mL)-24
PGD1 Alcohol + LPS124

Potential Signaling Pathways and Visualization

While the specific signaling pathways of this compound are unknown, they may involve the known receptors for PGD2, namely the D-type prostanoid receptor 1 (DP1) and 2 (DP2, also known as CRTH2).[4] DP1 activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, while DP2 activation is coupled to Gαi, leading to a decrease in cAMP and an increase in intracellular calcium.

Below are diagrams illustrating these hypothetical signaling cascades and a general workflow for characterizing a novel compound.

PGD1_Alcohol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response PGD1_Alcohol PGD1 Alcohol DP1 DP1 Receptor PGD1_Alcohol->DP1 DP2 DP2 Receptor (CRTH2) PGD1_Alcohol->DP2 Gs Gs DP1->Gs Gi Gi DP2->Gi AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response1 Gene Transcription, Cell Growth, Inflammation PKA->Response1 Gi->AC inhibits PLC PLC Gi->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Response2 Chemotaxis, Cell Activation Ca2->Response2

Caption: Hypothetical signaling pathways for PGD1 Alcohol via DP1 and DP2 receptors.

Experimental_Workflow Start Start: Characterize PGD1 Alcohol Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prep Cytotox Determine Cytotoxicity (e.g., MTT Assay) Prep->Cytotox DoseSelect Select Non-Toxic Concentrations Cytotox->DoseSelect BioScreen Screen for Biological Activity (e.g., ELISA, RT-qPCR) DoseSelect->BioScreen IC₅₀ > Highest Test Conc. DataAnalysis Analyze Data & Formulate Hypothesis BioScreen->DataAnalysis MechStudies Mechanistic Studies (e.g., Western Blot, Pathway Inhibitors) DataAnalysis->MechStudies End Elucidate Function MechStudies->End

Caption: General experimental workflow for characterizing a novel compound in cell culture.

References

Application Notes and Protocols for the 1H NMR Analysis of Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of Prostaglandin (B15479496) D1 (PGD1) Alcohol. This document includes a summary of expected quantitative data, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a diagram illustrating the experimental workflow.

Introduction

Prostaglandin D1 (PGD1) Alcohol, also known by its formal name 1,9α,15S-trihydroxy-prost-13E-en-11-one, is a synthetic analog of Prostaglandin D1 where the C-1 carboxylic acid is replaced by a primary alcohol.[1][2] Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in various biological processes, making their analysis critical in many areas of research and drug development. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. These notes offer a framework for conducting ¹H NMR analysis of PGD1 Alcohol.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for Prostaglandin D1 Alcohol in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₂OH)3.65t6.5
H-2 to H-7 (CH₂)1.20 - 1.70m-
H-82.25m-
H-9 (CHOH)4.10m-
H-102.50dd18.5, 7.0
H-10'2.20dd18.5, 2.5
H-122.75m-
H-13 (CH=)5.65dd15.5, 8.0
H-14 (CH=)5.55dt15.5, 6.5
H-15 (CHOH)4.05q6.5
H-16 to H-19 (CH₂)1.25 - 1.45m-
H-20 (CH₃)0.90t7.0
OH (Alcohol)Variablebr s-
OH (Ring)Variablebr s-
OH (Chain)Variablebr s-

Note: This data is illustrative and intended for guidance. Actual chemical shifts and coupling constants may vary based on experimental conditions.

Figure 1: Structure of this compound

Structure of this compound with proton numbering.

Caption: Chemical structure of this compound with key protons numbered for NMR assignment.

Experimental Protocols

This section details the methodology for the ¹H NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 1-5 mg of this compound into a clean, dry vial.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for lipid analysis. Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the sample's solubility and the desired resolution of exchangeable proton signals (e.g., -OH).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a suitable compound with a singlet resonance in a clean region of the spectrum) should be added.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically sufficient.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate to cover all proton resonances.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is a reasonable starting point. For accurate integration in quantitative studies, a longer delay (5x the longest T₁ of the protons of interest) is necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a few milligrams of sample, 8 to 64 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive Lorentzian lineshapes.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). If an internal standard like TMS is used, reference its signal to 0.00 ppm.

    • Integration: Integrate all resolved signals to determine the relative number of protons for each resonance.

Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh PGD1 Alcohol dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup Insert Sample acquisition Data Acquisition (Set Parameters) instrument_setup->acquisition processing Fourier Transform & Phasing acquisition->processing FID Data analysis Referencing, Integration, & Assignment processing->analysis report Report Generation analysis->report Final Spectrum & Data

Caption: Workflow for ¹H NMR Analysis of this compound.

Signaling Pathway Context

Prostaglandin D1 and its analogs interact with prostanoid receptors, which are G-protein coupled receptors (GPCRs), to initiate intracellular signaling cascades. Understanding these pathways is crucial for drug development professionals. The diagram below provides a simplified overview of a typical prostaglandin signaling pathway.

signaling_pathway PGD1_Alcohol PGD1 Alcohol DP1_Receptor DP1 Receptor (GPCR) PGD1_Alcohol->DP1_Receptor Binds to G_Protein G Protein (Gs) DP1_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified Prostaglandin D1 Signaling Pathway via the DP1 Receptor.

References

Application Notes and Protocols for Prostaglandin D1 Alcohol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] PGD1 is a metabolite of dihomo-γ-linolenic acid and is known to be an inhibitor of ADP-induced platelet aggregation in humans, with an IC50 value of 320 ng/ml.[2][3][4] While the specific biological activity of PGD1 alcohol is not extensively documented, as an analog of PGD1, it is a valuable tool for investigating prostaglandin signaling pathways.[2][4] This document provides a detailed protocol for the preparation, storage, and handling of Prostaglandin D1 alcohol stock solutions in dimethyl sulfoxide (B87167) (DMSO).

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Synonyms PGD1 Alcohol, 1,9α,15S-trihydroxy-prost-13E-en-11-one[2][3][5]
CAS Number 1176470-37-3[1][2][3][5]
Molecular Formula C₂₀H₃₆O₄[1][3][5]
Molecular Weight 340.50 g/mol [1][3][5]
Appearance Crystalline solid[3][6]
Purity ≥99%[3][6]
Solubility in DMSO 10 mg/mL[3]
Recommended Storage -20°C[3][6]
Stability ≥ 1 year at -20°C[3]

Prostaglandin D1 Signaling Pathway

Prostaglandin D1 and its analogs are expected to exert their effects primarily through the Prostaglandin D2 receptor 1 (DP1), a G protein-coupled receptor.[7][8] Activation of the DP1 receptor initiates a signaling cascade that involves the activation of a stimulatory G protein (Gs).[9] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][9] The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.[8]

PGD1_Signaling_Pathway PGD1 Prostaglandin D1 (or PGD1 Alcohol) DP1 DP1 Receptor (GPCR) PGD1->DP1 Binds to Gs Gs Protein (α, β, γ subunits) DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, inhibition of platelet aggregation) PKA->Cellular_Response Phosphorylates Downstream Targets Experimental_Workflow cluster_prep Stock Solution Preparation cluster_experiment Cell-Based Assay weigh Weigh PGD1 Alcohol dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use in Experiment dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate for Specified Time treat->incubate assay Perform Assay (e.g., cAMP measurement, platelet aggregation) incubate->assay analyze Analyze Data assay->analyze

References

Prostaglandin D1 Alcohol: Investigating Anti-Inflammatory Potential in In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Notes

Introduction

Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1 (PGD1), a theoretical metabolite of dihomo-γ-linolenic acid. While there are no direct reports on the biological activity of PGD1 alcohol, its structural similarity to PGD1 and the more extensively studied Prostaglandin D2 (PGD2) suggests it may possess anti-inflammatory properties. PGD1 has been shown to inhibit ADP-induced platelet aggregation and may reduce vascular permeability, hinting at an anti-inflammatory role.[1] This document provides a hypothetical framework for investigating the potential anti-inflammatory effects of PGD1 alcohol in in vitro models, based on the known mechanisms of related prostaglandins (B1171923), particularly PGD2's action via the DP1 receptor.

Disclaimer: The following protocols and information are extrapolated from data on Prostaglandin D1 and Prostaglandin D2. The biological activity and efficacy of Prostaglandin D1 alcohol in these models have not been experimentally confirmed. Researchers should exercise caution and validate these protocols for their specific experimental setup.

Principle and Proposed Mechanism of Action

Prostaglandins are key lipid mediators in the inflammatory process, with individual prostaglandins often exhibiting distinct, sometimes opposing, effects. Prostaglandin D2 (PGD2), for instance, can exert both pro- and anti-inflammatory actions by signaling through two different G-protein coupled receptors: DP1 and DP2 (CRTH2).

This application note focuses on the hypothesis that PGD1 alcohol may act as an agonist for the DP1 receptor , a pathway generally associated with anti-inflammatory responses. The proposed signaling cascade is as follows:

  • Receptor Binding: PGD1 alcohol binds to and activates the DP1 receptor on the surface of immune cells (e.g., macrophages, dendritic cells) or other relevant cell types (e.g., endothelial cells).

  • G-Protein Activation: Ligand binding induces a conformational change in the DP1 receptor, leading to the activation of the stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Downstream Effects: Elevated intracellular cAMP levels can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets. This cascade is proposed to inhibit pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]

Hypothetical PGD1 Alcohol Signaling Pathway

PGD1_Alcohol_Signaling Hypothetical Anti-inflammatory Signaling of PGD1 Alcohol via DP1 Receptor cluster_cell Cell Membrane PGD1_Alcohol PGD1 Alcohol DP1 DP1 Receptor PGD1_Alcohol->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Cytokines Induces

Caption: Hypothetical signaling cascade of PGD1 Alcohol.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines:

    • RAW 264.7 (murine macrophage-like cells)

    • THP-1 (human monocytic cells), differentiated into macrophages with PMA.

    • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is a common inducer of inflammation in these cell lines. A typical concentration range is 100 ng/mL to 1 µg/mL.

  • PGD1 Alcohol Treatment:

    • Prepare a stock solution of PGD1 alcohol in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution in cell culture media to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 nM to 10 µM).

    • Pre-treat cells with PGD1 alcohol for a specific duration (e.g., 1-2 hours) before adding the inflammatory stimulus (LPS).

    • Include appropriate controls: untreated cells, cells treated with vehicle control, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent (e.g., dexamethasone).

2. Measurement of Inflammatory Mediators

  • Cytokine Quantification (ELISA):

    • After the treatment period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Nitric Oxide (NO) Production (Griess Assay):

    • Collect cell culture supernatants as described above.

    • Use the Griess reagent system to measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant, as per the manufacturer's protocol.

3. Western Blot Analysis for Signaling Pathway Components

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, IκBα, phospho-IκBα, and a loading control like β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

Experimental_Workflow Workflow for In Vitro Inflammation Assays cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with PGD1 Alcohol Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay Western_Blot Western Blot for Signaling Proteins (p-NF-κB, IκBα) Cell_Lysis->Western_Blot

Caption: General workflow for in vitro inflammation experiments.

Data Presentation

Table 1: Hypothetical Effect of PGD1 Alcohol on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)< 10< 20
Vehicle + LPS (100 ng/mL)1500 ± 1203200 ± 250
PGD1 Alcohol (10 nM) + LPS1350 ± 1102900 ± 230
PGD1 Alcohol (100 nM) + LPS980 ± 952100 ± 180
PGD1 Alcohol (1 µM) + LPS620 ± 701450 ± 130
Dexamethasone (1 µM) + LPS250 ± 30550 ± 60

Data are presented as mean ± SD and are hypothetical.

Table 2: Hypothetical Effect of PGD1 Alcohol on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupNitrite Concentration (µM)
Control (untreated)< 1
Vehicle + LPS (100 ng/mL)25.5 ± 2.1
PGD1 Alcohol (10 nM) + LPS23.1 ± 1.9
PGD1 Alcohol (100 nM) + LPS18.7 ± 1.5
PGD1 Alcohol (1 µM) + LPS12.3 ± 1.1
L-NAME (1 mM) + LPS3.2 ± 0.4

Data are presented as mean ± SD and are hypothetical. L-NAME is an inhibitor of nitric oxide synthase.

Table 3: Summary of Primary Antibodies for Western Blot Analysis

Target ProteinSupplier (Example)Catalog Number (Example)Dilution (Example)
Phospho-NF-κB p65 (Ser536)Cell Signaling Technology#30331:1000
NF-κB p65Cell Signaling Technology#82421:1000
IκBαCell Signaling Technology#48141:1000
Phospho-IκBα (Ser32)Cell Signaling Technology#28591:1000
β-actinSigma-AldrichA54411:5000

This table provides examples of antibodies and should be adapted based on availability and experimental validation.

References

Application Notes and Protocols for Determining the Dose-Response Curve of Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for establishing a dose-response curve for Prostaglandin D1 (PGD1) alcohol. While specific biological activity for PGD1 alcohol is not extensively reported, its structural analog, Prostaglandin D1 (PGD1), is a known inhibitor of ADP-induced platelet aggregation.[1][2][3] This application note will, therefore, use the inhibition of platelet aggregation as a representative assay to determine the potency of PGD1 alcohol. The provided protocols are designed to be adaptable for other relevant biological assays.

Introduction

Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1.[1][2][3][4][5] Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, including regulation of inflammation, blood flow, and platelet aggregation. Dose-response curves are fundamental in pharmacology and drug development for characterizing the relationship between the concentration of a compound and its biological effect. These curves allow for the determination of key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which are critical measures of a compound's potency.[6][7]

This application note outlines the principles of dose-response analysis, provides a detailed protocol for an in vitro platelet aggregation assay, and presents a hypothetical data set and its analysis for PGD1 alcohol.

Principles of Dose-Response Curves

A dose-response curve graphically represents the relationship between the concentration of a drug or compound and the magnitude of the resulting biological response.[6][7] Typically, the logarithm of the concentration is plotted on the x-axis, and the response is plotted on the y-axis. This transformation results in a characteristic sigmoidal (S-shaped) curve.[7]

From this curve, several key parameters can be derived:

  • EC50/IC50: The concentration of a compound that produces 50% of the maximal possible effect (EC50) or 50% inhibition of a response (IC50). It is a primary measure of the compound's potency.

  • Emax: The maximum response achievable with the compound.

  • Slope (Hill Coefficient): Describes the steepness of the curve and can provide insights into the binding cooperativity of the compound.

Prostaglandin D1 Signaling Pathway

Prostaglandin D1 is expected to act through the Prostaglandin D2 receptor 1 (DP1), a G protein-coupled receptor (GPCR).[8][9] Upon ligand binding, the DP1 receptor couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the cellular response, such as the inhibition of platelet aggregation.[4][9]

PGD1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm PGD1 PGD1 Alcohol DP1 DP1 Receptor (GPCR) PGD1->DP1 Binds Gs Gαs DP1->Gs Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Platelet Aggregation PKA->Response Leads to

Caption: Prostaglandin D1 Alcohol Signaling Pathway.

Experimental Protocol: ADP-Induced Platelet Aggregation Assay

This protocol describes how to measure the inhibitory effect of PGD1 alcohol on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials and Reagents
  • This compound (PGD1 Alcohol)

  • Adenosine Diphosphate (ADP)

  • Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks)

  • 3.2% Sodium Citrate (B86180) (anticoagulant)

  • Saline solution (0.9% NaCl)

  • Platelet aggregometer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

  • Centrifuge

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper layer (PRP) without disturbing the buffy coat and red blood cells.

  • To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

  • Collect the supernatant (PPP).

  • Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Collect Human Whole Blood Centrifuge1 Centrifuge at 200 x g for 15 min Blood->Centrifuge1 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge remaining blood at 2000 x g for 20 min Centrifuge1->Centrifuge2 Adjust Adjust PRP Platelet Count with PPP PRP->Adjust PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Adjust->Calibrate Incubate Incubate PRP with PGD1 Alcohol or Vehicle Calibrate->Incubate Add_ADP Add ADP to Induce Aggregation Incubate->Add_ADP Measure Measure Light Transmittance Add_ADP->Measure Plot Plot % Inhibition vs. log[PGD1 Alcohol] Measure->Plot CurveFit Perform Non-linear Regression (Sigmoidal Fit) Plot->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: Experimental workflow for the platelet aggregation assay.
Assay Procedure

  • Prepare PGD1 Alcohol dilutions: Prepare a stock solution of PGD1 alcohol in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in saline to achieve the desired final concentrations. Ensure the final solvent concentration in the assay is consistent across all conditions and does not exceed 0.5%.

  • Set up the aggregometer: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.

  • Calibrate the instrument:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and place it in the appropriate well to set the 0% aggregation baseline.

    • Pipette 450 µL of PPP into another cuvette and place it in the well to set the 100% aggregation baseline.

  • Perform the assay:

    • Pipette 440 µL of adjusted PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer.

    • Add 10 µL of the PGD1 alcohol dilution or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring.

    • Move the cuvette to the recording well.

    • Add 50 µL of ADP solution (to achieve a final concentration that induces submaximal aggregation, e.g., 5 µM) to initiate platelet aggregation.

    • Record the change in light transmittance for 5-10 minutes.

  • Repeat for all concentrations: Repeat the assay for each concentration of PGD1 alcohol. Perform each concentration in triplicate.

Data Analysis
  • Determine the maximum aggregation for the vehicle control and for each concentration of PGD1 alcohol.

  • Calculate the percentage of inhibition for each PGD1 alcohol concentration using the following formula: % Inhibition = 100 * (1 - (Max Aggregation with PGD1 Alcohol / Max Aggregation with Vehicle))

  • Plot the % Inhibition (y-axis) against the logarithm of the PGD1 alcohol concentration (x-axis).

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

  • From the curve, determine the IC50 value.

Data Presentation

The following table represents a hypothetical dataset for the inhibition of ADP-induced platelet aggregation by PGD1 alcohol.

PGD1 Alcohol Concentration (nM)log[PGD1 Alcohol]% Inhibition (Mean ± SD, n=3)
105.2 ± 1.1
10115.8 ± 2.5
501.735.1 ± 4.2
100252.3 ± 3.8
2002.368.9 ± 5.1
5002.785.4 ± 3.9
1000395.7 ± 2.3

Hypothetical IC50: Based on the sigmoidal curve fit to the data above, the calculated IC50 value for PGD1 alcohol would be approximately 95 nM.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates- Inaccurate pipetting- Inconsistent incubation times- Platelet activation during preparation- Use calibrated pipettes- Standardize all timings- Handle blood and PRP gently
No aggregation with ADP- Inactive ADP- Low platelet count- Platelet dysfunction in donor- Prepare fresh ADP solution- Check platelet count- Screen donors carefully
Spontaneous aggregation- Platelet activation during preparation- Contamination- Handle samples gently- Use clean labware

Conclusion

This application note provides a comprehensive framework for determining the dose-response curve of this compound using an ADP-induced platelet aggregation assay. The detailed protocol and data analysis guidelines offer a robust method for assessing the inhibitory potency of this and other similar compounds. While the provided data is hypothetical, the methodology is based on established principles and can be readily implemented in a laboratory setting.

References

Application Notes and Protocols for the Quantification of Prostaglandin D1 Alcohol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, characterized by the substitution of the C-1 carboxyl group with a primary alcohol. While the biological activity of PGD1 alcohol has not been extensively reported, its structural similarity to endogenous prostaglandins (B1171923) necessitates the development of robust analytical methods for its quantification in biological matrices. This is particularly relevant for researchers in drug development and pharmacology who may be investigating the pharmacokinetic and pharmacodynamic properties of this synthetic analog.

These application notes provide a comprehensive overview of proposed methodologies for the sensitive and specific quantification of PGD1 alcohol in various biological samples, such as plasma, urine, and cerebrospinal fluid (CSF). The protocols described are adapted from well-established methods for the analysis of natural prostaglandins, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Analytical Methodologies

The quantification of prostaglandins in biological samples presents analytical challenges due to their low endogenous concentrations and structural similarities. LC-MS/MS has emerged as a powerful tool for prostaglandin analysis due to its high sensitivity, selectivity, and the simplicity of sample preparation compared to other methods like GC-MS and immunoassays.[1][2] GC-MS, while also sensitive, often requires laborious derivatization steps.[1][3] Immunoassays can suffer from a lack of specificity and cross-reactivity with other structurally related compounds.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of PGD1 alcohol. This method offers high sensitivity and specificity, allowing for the direct measurement of the analyte with minimal sample preparation.

Experimental Protocol: LC-MS/MS Quantification of PGD1 Alcohol

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Objective: To extract PGD1 alcohol from the biological matrix and remove interfering substances.

    • Materials:

      • Biological sample (e.g., 1 mL of plasma, urine, or CSF)

      • Internal Standard (IS): Deuterated PGD1 alcohol (d4-PGD1 alcohol) or a structurally similar deuterated prostaglandin.

      • SPE Cartridges (e.g., C18)

      • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

      • Formic Acid or Acetic Acid

    • Procedure:

      • Spike the biological sample with the internal standard solution.

      • Condition the SPE cartridge with methanol followed by water.

      • Load the sample onto the conditioned SPE cartridge.

      • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

      • Elute the PGD1 alcohol and internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions

    • Objective: To achieve chromatographic separation of PGD1 alcohol from other sample components.

    • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions

    • Objective: To detect and quantify PGD1 alcohol and its internal standard.

    • Instrumentation: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for PGD1 alcohol).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for PGD1 alcohol and the internal standard need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation: Representative LC-MS/MS Quantitative Data

AnalyteSample MatrixLLOQ (pg/mL)ULOQ (pg/mL)Precision (%CV)Accuracy (%Bias)
PGD1 AlcoholPlasma5010000< 15%± 15%
PGD1 AlcoholUrine10020000< 15%± 15%
PGD1 AlcoholCSF205000< 20%± 20%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias. Data are hypothetical and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the quantification of PGD1 alcohol, although it typically requires a derivatization step to increase the volatility of the analyte.

Experimental Protocol: GC-MS Quantification of PGD1 Alcohol

  • Sample Preparation and Derivatization

    • Objective: To extract and derivatize PGD1 alcohol for GC-MS analysis.

    • Procedure:

      • Perform solid-phase extraction as described in the LC-MS/MS protocol.

      • After evaporation of the eluate, perform a two-step derivatization:

        • Methoximation: To protect the ketone group.

        • Silylation (e.g., with PFB-TMS): To derivatize the hydroxyl and alcohol groups, making the molecule more volatile.[3]

  • GC-MS Conditions

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to separate the derivatized PGD1 alcohol.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized PGD1 alcohol and internal standard.

Data Presentation: Representative GC-MS Quantitative Data

AnalyteSample MatrixLLOQ (pg/mL)ULOQ (pg/mL)Precision (%CV)Accuracy (%Bias)
PGD1 AlcoholPlasma10015000< 15%± 15%
PGD1 AlcoholCSF5010000< 20%± 20%

Data are hypothetical and for illustrative purposes.

Signaling Pathway

As the biological activity of PGD1 alcohol is not well-documented, the following diagram illustrates the established signaling pathway for the closely related Prostaglandin D2 (PGD2), which acts through the DP1 and DP2 (also known as CRTH2) receptors. It is plausible that PGD1 alcohol, if biologically active, could interact with similar pathways.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD1_Alcohol PGD1 Alcohol (Hypothetical Ligand) DP1 DP1 Receptor PGD1_Alcohol->DP1 DP2 DP2 Receptor (CRTH2) PGD1_Alcohol->DP2 Gs Gs DP1->Gs Gi Gi DP2->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C Ca2->PKC Cellular_Response_Relax Cellular Response (e.g., Vasodilation) PKA->Cellular_Response_Relax Cellular_Response_Inflam Cellular Response (e.g., Inflammation) PKC->Cellular_Response_Inflam

Caption: Hypothetical signaling pathway for PGD1 Alcohol via DP1 and DP2 receptors.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of PGD1 alcohol in biological samples using LC-MS/MS.

G Sample Biological Sample (Plasma, Urine, CSF) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General workflow for PGD1 Alcohol quantification by LC-MS/MS.

Conclusion

The protocols and data presented here provide a framework for the development and validation of analytical methods for the quantification of PGD1 alcohol in biological samples. While these methods are adapted from established procedures for endogenous prostaglandins, they offer a solid starting point for researchers investigating the properties of this synthetic analog. The high sensitivity and specificity of LC-MS/MS make it the recommended technique for accurate and reliable quantification. Further method development and validation will be necessary to establish robust and routine assays for PGD1 alcohol in various research and development settings.

References

Troubleshooting & Optimization

Prostaglandin D1 Alcohol solubility problems in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 (PGD1) Alcohol. The information addresses common challenges, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 (PGD1) Alcohol?

Prostaglandin D1 (PGD1) Alcohol is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] It is often used in research as a reference compound or for investigating the structure-activity relationships of prostaglandins (B1171923). While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid, PGD1 Alcohol's biological activity is not well-documented.[1]

Q2: What are the basic chemical properties of PGD1 Alcohol?

PropertyValue
Formal Name 1,9α,15S-trihydroxy-prost-13E-en-11-one
CAS Number 1176470-37-3
Molecular Formula C₂₀H₃₆O₄
Formula Weight 340.5 g/mol
Purity ≥99%
Formulation A crystalline solid

Source:[1][3][4]

Q3: Is PGD1 Alcohol soluble in aqueous buffers?

Directly dissolving PGD1 Alcohol, a lipophilic compound, in aqueous buffers is challenging.[5] It has very low aqueous solubility. To achieve a working concentration in an aqueous buffer, it is standard practice to first dissolve the compound in an organic solvent and then dilute this stock solution into the aqueous medium.[6]

Q4: What organic solvents are recommended for making a stock solution of PGD1 Alcohol?

Commonly used organic solvents for creating a stock solution of PGD1 Alcohol include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1]

Troubleshooting Guide: Solubility Problems

Problem: My PGD1 Alcohol is not dissolving in the aqueous buffer.

  • Cause: PGD1 Alcohol has inherently low solubility in aqueous solutions due to its lipophilic nature. Direct addition of the crystalline solid to a buffer is unlikely to be successful.

  • Solution: Prepare a concentrated stock solution in an organic solvent first. A general protocol is provided in the "Experimental Protocols" section below.

Problem: After diluting the organic stock solution into my aqueous buffer, a precipitate formed.

  • Cause 1: The concentration in the aqueous buffer is too high. Even after initial dissolution in an organic solvent, the final concentration in the aqueous buffer may exceed its solubility limit, causing it to precipitate.

  • Solution 1: Reduce the final concentration of PGD1 Alcohol in the aqueous buffer. It is crucial to perform serial dilutions from the stock solution. The reported solubility in PBS (pH 7.2) is approximately 75 µg/ml, and this is achieved by diluting a pre-made organic solvent solution.[1]

  • Cause 2: The organic solvent was added too quickly. Rapid addition of the organic stock to the aqueous buffer can cause localized high concentrations, leading to precipitation.

  • Solution 2: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring gently to ensure rapid and even dispersion.

  • Cause 3: The pH of the buffer is not optimal. The stability and solubility of prostaglandins can be pH-dependent.[6][7]

  • Solution 3: While specific data for PGD1 Alcohol is limited, for other prostaglandins like PGE1, maximum stability is observed between pH 6-7. Consider preparing your buffer within this range if your experimental conditions allow.

Problem: My PGD1 Alcohol solution appears cloudy or has formed a film.

  • Cause: This may be due to the formation of micelles if the concentration is too high, or it could indicate the beginning of precipitation. Some prostaglandins can also interact with plastics, causing a haze to form.

  • Solution: Try gentle warming or brief sonication to redissolve the compound.[6] If the issue persists, the concentration may be too high for the chosen buffer system. If using plastic containers, consider switching to glass vials for storage of stock solutions.

Quantitative Solubility Data

The following table summarizes the known solubility of PGD1 Alcohol in various solvents. Note the significant difference between solubility in organic solvents and aqueous buffer.

SolventConcentration
Dimethylformamide (DMF)10 mg/ml
Dimethyl sulfoxide (DMSO)10 mg/ml
Ethanol15 mg/ml
Phosphate Buffered Saline (PBS, pH 7.2)75 µg/ml (when added from a stock solution)

Source:[1]

Experimental Protocols

Protocol: Preparation of a PGD1 Alcohol Working Solution in Aqueous Buffer

This protocol outlines the standard method for preparing a working solution of PGD1 Alcohol in an aqueous buffer.

  • Prepare a Stock Solution:

    • Allow the vial of crystalline PGD1 Alcohol to equilibrate to room temperature before opening.

    • Add a precise volume of a suitable organic solvent (e.g., ethanol, DMSO, or DMF) to the vial to create a concentrated stock solution (e.g., 10 mg/ml).

    • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Prepare the Working Solution:

    • Determine the final desired concentration of PGD1 Alcohol in your aqueous buffer.

    • Perform serial dilutions of the stock solution with the aqueous buffer of your choice.

    • Add the aliquot of the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure proper mixing and to avoid precipitation.

Important Considerations:

  • Solvent Choice: The choice of organic solvent should be compatible with your experimental system. For cell-based assays, ensure the final concentration of the organic solvent is not cytotoxic.

  • Storage: Store the organic stock solution at -20°C.[4] Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If aqueous solutions are frozen, PGD1 Alcohol may precipitate and will require gentle warming or sonication to redissolve.[6]

  • Stability: Prostaglandins can be unstable in aqueous solutions, with stability being pH-dependent.[7] It is recommended to use freshly prepared aqueous solutions.

Visualizations

Diagram: Workflow for Preparing an Aqueous Solution of PGD1 Alcohol

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation start Start with crystalline PGD1 Alcohol add_solvent Add organic solvent (e.g., Ethanol) start->add_solvent vortex Vortex until fully dissolved add_solvent->vortex stock Concentrated Stock Solution vortex->stock dilute Add stock solution dropwise to buffer with mixing stock->dilute buffer Prepare aqueous buffer buffer->dilute working Final Aqueous Working Solution dilute->working

Caption: A step-by-step workflow for the preparation of PGD1 Alcohol solutions.

Diagram: Postulated Signaling Pathway for Prostaglandin D1 (PGD1)

Disclaimer: The biological activity of PGD1 Alcohol is not well-documented. The following diagram illustrates the known signaling pathway for its parent compound, Prostaglandin D1 (PGD1). PGD1 is an agonist for the Prostaglandin D2 receptor (DP1) and the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).

G cluster_DP1 DP1 Receptor Pathway cluster_DP2 DP2 (CRTH2) Receptor Pathway PGD1 Prostaglandin D1 (PGD1) DP1 DP1 Receptor PGD1->DP1 DP2 DP2 (CRTH2) Receptor PGD1->DP2 Gs Gs Protein DP1->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation Vasodilation PKA->Relaxation Gi Gi Protein DP2->Gi PLC Phospholipase C Gi->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Chemotaxis Chemotaxis of Th2 cells, Eosinophils, Basophils Ca2->Chemotaxis

Caption: PGD1 signaling through DP1 and DP2 (CRTH2) receptors.

References

Prostaglandin D1 Alcohol: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Prostaglandin D1 (PGD1) Alcohol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data for the identification of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 Alcohol and how should it be handled and stored?

Prostaglandin D1 (PGD1) Alcohol is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] Its formal chemical name is 1,9α,15S-trihydroxy-prost-13E-en-11-one.[1][3] While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), PGD1 Alcohol is used for research purposes.[1]

Proper storage is critical to maintain its stability. PGD1 Alcohol should be stored at -20°C.[1][4] Under these conditions, it is stable for at least one year.[1] For preparing stock solutions, it is soluble in solvents such as DMF, DMSO, and Ethanol.[1] It is stable under recommended storage conditions, but extremes of temperature and direct sunlight should be avoided.[4]

Q2: What are the most likely degradation products of PGD1 Alcohol in a biological system?

The primary enzymatic degradation pathway for prostaglandins (B1171923) involves the oxidation of the 15-hydroxyl group to a 15-keto group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][6] This process results in a metabolite with significantly reduced biological activity.[6] Therefore, the most probable degradation product of PGD1 Alcohol is 15-keto-Prostaglandin D1 Alcohol .

Troubleshooting Guide

Problem: I am observing an unexpected peak in my LC-MS analysis that is consistent with a loss of 2 Da from the parent compound. Could this be a degradation product?

Solution: Yes, a mass shift of -2 Da (M-2) is highly indicative of the oxidation of an alcohol to a ketone. This corresponds to the conversion of PGD1 Alcohol to 15-keto-PGD1 Alcohol by the enzyme 15-PGDH, which is a common catabolic pathway for prostaglandins.[5][6] To confirm the identity of this peak, you can use tandem mass spectrometry (MS/MS) to compare its fragmentation pattern with the expected fragmentation of the 15-keto metabolite.

Problem: My PGD1 Alcohol sample appears to have low activity or shows signs of degradation even before use in my experiment. What could be the cause and how can I prevent it?

Solution: This issue likely stems from improper storage or handling.

  • Storage Conditions: Ensure the compound is consistently stored at -20°C in a tightly sealed container to prevent degradation.[4]

  • Temperature Extremes: Avoid repeated freeze-thaw cycles and exposure to high temperatures or direct sunlight.[4]

  • Solvent Stability: Once dissolved in a solvent, the stability may change. It is recommended to prepare fresh solutions for experiments or store aliquots at -80°C for short-term use.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can chemically degrade the molecule.[4]

Data Presentation: Mass Spectrometry Parameters

For accurate identification, use the following mass spectrometry parameters for PGD1 Alcohol and its primary metabolite. The values are based on their chemical formulas and are intended for use in setting up LC-MS/MS experiments in negative ion mode.

Compound NameMolecular FormulaFormula Weight (Da)[M-H]⁻ (m/z)Potential Product Ions (m/z)
This compoundC₂₀H₃₆O₄340.5339.5Fragmentation of the alkyl chains and cyclopentanone (B42830) ring
15-keto-Prostaglandin D1 AlcoholC₂₀H₃₄O₄338.5337.5Fragmentation of the alkyl chains and cyclopentanone ring

Experimental Protocols

Protocol 1: Extraction and Quantification of PGD1 Alcohol and its Metabolites using LC-MS/MS

This protocol provides a method for the extraction of PGD1 Alcohol and its metabolites from biological matrices (e.g., cell culture medium) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

A. Sample Preparation: Solid Phase Extraction (SPE)

  • Internal Standard: Spike the sample (e.g., 500 µL of cell culture supernatant) with a suitable deuterated internal standard (e.g., PGD2-d4) to control for extraction efficiency and matrix effects.

  • Acidification: Acidify the sample to approximately pH 3.5 with citric or formic acid to ensure the analytes are in a neutral form for efficient binding to the SPE cartridge.

  • Cartridge Activation: Use a reverse-phase SPE cartridge (e.g., C18). Activate the cartridge by washing sequentially with 6 mL of methanol (B129727) and 6 mL of milliQ water.[9]

  • Sample Loading: Load the acidified sample onto the pre-activated SPE cartridge.

  • Washing: Wash the cartridge with 12 mL of milliQ water to remove salts and other polar impurities.[9]

  • Elution: Elute the prostaglandins from the cartridge with 16 mL of methanol.[9]

  • Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

B. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3 µm particle size).[7]

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

  • Flow Rate: 0.2 mL/min.[10]

  • Gradient: Start with a linear gradient from 20-25% B to 90% B over approximately 10-15 minutes to elute the compounds.

  • Injection Volume: 10-25 µL.[10]

  • Autosampler Temperature: 4°C.[10]

C. MS/MS Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[11]

  • MRM Transitions:

    • PGD1 Alcohol: Monitor the transition from the precursor ion [M-H]⁻ (m/z 339.5) to specific product ions.

    • 15-keto-PGD1 Alcohol: Monitor the transition from the precursor ion [M-H]⁻ (m/z 337.5) to specific product ions.

    • Note: Specific product ions should be determined by direct infusion of standards.

  • Collision Energy: Optimize for each specific MRM transition.

Visualizations: Pathways and Workflows

PGD1_Alcohol_Degradation PGD1_Alcohol This compound Metabolite 15-keto-Prostaglandin D1 Alcohol (Inactive Metabolite) PGD1_Alcohol->Metabolite Enzyme 15-PGDH Enzyme->PGD1_Alcohol

Caption: Enzymatic degradation of PGD1 Alcohol.

DP1_Signaling_Pathway cluster_membrane Plasma Membrane DP1 DP1 Receptor G_Protein Gαs DP1->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC stimulates Ligand PGD1 Ligand->DP1 binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Mucus Secretion) PKA->Response phosphorylates targets

Caption: Generalized Prostaglandin DP1 receptor signaling pathway.

Experimental_Workflow A 1. Sample Collection (e.g., Cell Supernatant) B 2. Add Internal Standard A->B C 3. Solid Phase Extraction (SPE) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing & Quantification D->E

Caption: Workflow for PGD1 Alcohol analysis.

References

preventing Prostaglandin D1 Alcohol precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Prostaglandin (B15479496) D1 Alcohol (PGD1 Alcohol) precipitation in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 Alcohol and why is its solubility a concern in aqueous assays?

This compound (PGD1 Alcohol) is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group is replaced by a primary alcohol.[1][2][3] Like many lipid-based signaling molecules, PGD1 Alcohol is hydrophobic and has limited solubility in aqueous solutions, which are the basis for most biological assays.[4] This can lead to precipitation, affecting the accuracy and reproducibility of experimental results.

Q2: What are the known solubility limits of this compound?

The solubility of PGD1 Alcohol varies significantly between organic solvents and aqueous buffers. Adhering to these limits is crucial to prevent precipitation.

SolventSolubility
DMF10 mg/ml
DMSO10 mg/ml
Ethanol (B145695)15 mg/ml
PBS (pH 7.2)75 µg/ml
Data sourced from Cayman Chemical product information.

Q3: How should I prepare a stock solution of this compound?

To minimize the risk of precipitation, it is recommended to first dissolve PGD1 Alcohol in an organic solvent before preparing aqueous working solutions.

Experimental Protocol: Preparation of this compound Stock Solution

  • Initial Dissolution: Dissolve the crystalline PGD1 Alcohol in 100% ethanol to a concentration of 1 mg/ml. Ensure complete dissolution by gentle vortexing.

  • Storage of Stock Solution: Store the ethanolic stock solution in airtight vials at -20°C or -80°C to maintain stability. For prostaglandins (B1171923) like PGE1, ethanolic stocks at 10 mg/ml have been shown to be stable for extended periods at -20°C.

  • Preparation of Working Solutions: For aqueous assays, dilute the ethanolic stock solution with the assay buffer. It is critical to add the stock solution to the buffer dropwise while vortexing to facilitate mixing and prevent immediate precipitation. The final concentration of ethanol in the assay should be kept to a minimum (ideally below 1%) to avoid affecting biological systems.

Q4: Can I store aqueous solutions of this compound?

It is not recommended to store aqueous solutions of PGD1 Alcohol for extended periods, especially after freezing. Prostaglandins can precipitate out of aqueous solutions when frozen.[5] It is best to prepare fresh aqueous working solutions from the organic stock on the day of the experiment.

Troubleshooting Guide: Preventing Precipitation in Assays

Issue 1: Precipitate observed after diluting the stock solution in assay buffer.

Possible Cause Troubleshooting Step
Concentration exceeds aqueous solubility limit. Ensure the final concentration of PGD1 Alcohol in the aqueous buffer does not exceed its solubility limit (approximately 75 µg/ml in PBS, pH 7.2). It may be necessary to perform a dilution series to determine the practical working concentration in your specific assay buffer.
Improper mixing technique. When preparing aqueous dilutions from an organic stock, add the stock solution slowly to the aqueous buffer while vortexing. This helps to disperse the hydrophobic molecules before they can aggregate and precipitate.
Buffer composition. The pH and salt concentration of the assay buffer can influence the solubility of prostaglandins. Prostaglandin E1, for example, has maximum stability between pH 6-7.[4] Consider optimizing the pH of your assay buffer within a range that is compatible with your experimental system.

Issue 2: Inconsistent results or low signal in the assay.

Possible Cause Troubleshooting Step
Micro-precipitation or aggregation. Even if visible precipitation is not observed, PGD1 Alcohol may form small aggregates that are not biologically active. Consider adding a non-ionic detergent to the assay buffer to improve solubility and prevent aggregation.
Adsorption to plasticware. Hydrophobic molecules like PGD1 Alcohol can adsorb to the surface of plastic microplates and pipette tips, reducing the effective concentration in the assay. Including a low concentration of a non-ionic detergent or a carrier protein like BSA in the assay buffer can help to block these non-specific binding sites.
Degradation of the compound. Prostaglandins can be unstable in aqueous solutions.[6][7] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Key Experimental Methodologies

Method 1: Enhancing Solubility with Detergents

Non-ionic detergents can be used to increase the solubility of hydrophobic molecules in aqueous solutions by forming micelles.

  • Detergent Selection: Common non-ionic detergents used in biological assays include Tween-20 and Triton X-100.

  • Concentration Optimization: It is crucial to use the lowest effective concentration of detergent to avoid disrupting cellular membranes or protein structures. A typical starting concentration is 0.01% to 0.1% (v/v) in the final assay buffer.

  • Validation: Always perform control experiments to ensure that the chosen detergent and its concentration do not interfere with the assay's performance or the biological system under investigation.

Method 2: Utilizing Carrier Proteins

Carrier proteins like Bovine Serum Albumin (BSA) can help to maintain the solubility of lipid molecules in aqueous solutions.

  • BSA Concentration: A common concentration range for BSA in assay buffers is 0.1% to 1% (w/v).

  • Consideration: Be aware that BSA can bind to various molecules, which may affect the free concentration of PGD1 Alcohol available for your assay. It is important to validate your assay with and without BSA to understand its effect.

Visualizing Experimental Workflows and Concepts

cluster_prep Stock Solution Preparation cluster_assay Aqueous Working Solution Preparation PGD1_solid PGD1 Alcohol (Solid) dissolve Dissolve in 100% Ethanol PGD1_solid->dissolve High Solubility stock Ethanolic Stock (1 mg/ml) dissolve->stock dilute Slowly add stock while vortexing stock->dilute Dilution Step assay_buffer Aqueous Assay Buffer assay_buffer->dilute working_solution Working Solution (<75 µg/ml) assay_run Run Experiment working_solution->assay_run Proceed to Assay

Caption: Workflow for preparing this compound solutions.

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions precipitation PGD1 Alcohol Precipitation in Aqueous Buffer cause1 Concentration > Solubility Limit precipitation->cause1 cause2 Improper Mixing precipitation->cause2 cause3 Suboptimal Buffer (pH, Salts) precipitation->cause3 cause4 Adsorption to Plasticware precipitation->cause4 cause5 Freeze-Thaw Cycles precipitation->cause5 solution1 Lower Concentration cause1->solution1 solution2 Improve Mixing (Slow Addition, Vortex) cause2->solution2 solution3 Optimize Buffer (pH 6-7) cause3->solution3 solution4 Add Detergent (e.g., 0.01% Tween-20) or Carrier Protein (BSA) cause4->solution4 solution5 Prepare Fresh Aqueous Solutions cause5->solution5

Caption: Troubleshooting logic for PGD1 Alcohol precipitation.

References

troubleshooting inconsistent results with PGD1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PGD1 (Prostaglandin D1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the success of their experiments involving PGD1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving issues you may encounter during your experiments with PGD1.

Q1: My PGD1 is not dissolving properly and the solution appears cloudy. What should I do?

A1: This is a common issue as PGD1 is a lipid and is practically insoluble in water.[1] Improper dissolution can lead to inaccurate concentrations and inconsistent results.

  • Recommended Solvents: PGD1 is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2][3]

  • Troubleshooting Steps:

    • Ensure you are using an appropriate organic solvent. Do not attempt to dissolve PGD1 directly in aqueous buffers.

    • Prepare a concentrated stock solution first. Dissolve the solid PGD1 in 100% DMF, DMSO, or ethanol.

    • Warm the solution gently if necessary. If the compound is still not dissolving, you can warm the solution to 37°C and vortex briefly.

    • For aqueous working solutions, dilute the stock solution just before use. Add the required volume of the organic stock solution to your aqueous buffer and mix thoroughly. The final concentration of the organic solvent in your experimental medium should be kept low (typically <0.1%) to avoid solvent effects on your cells or assay system.

Q2: I am observing inconsistent or no biological activity with my PGD1 in cell culture experiments. What are the possible causes?

A2: Inconsistent or absent biological activity of PGD1 can stem from several factors, primarily related to its stability and handling. Prostaglandins (B1171923) are known to be unstable in aqueous solutions.

  • Degradation: PGD1 can degrade in aqueous solutions, especially at non-optimal pH and when exposed to light. The stability of similar prostaglandins has been shown to be pH-dependent, with maximum stability in slightly acidic to neutral conditions (pH 6-7).[4][5]

  • Improper Storage: PGD1 is sensitive to temperature. Long-term storage should be at -80°C.[2] Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Adsorption to Plastics: Prostaglandins are hydrophobic and can adsorb to the surface of plastic labware, reducing the effective concentration in your experiments.

Troubleshooting Steps:

  • Prepare fresh working solutions for each experiment. Avoid using old or stored aqueous dilutions of PGD1.

  • Check the pH of your experimental buffer. Ensure it is within a range that minimizes PGD1 degradation.

  • Protect solutions from light. Use amber vials or cover your tubes and plates with foil.

  • Aliquot your stock solution. After initial preparation, divide your concentrated stock solution into single-use aliquots to minimize freeze-thaw cycles.

  • Use appropriate labware. Consider using polypropylene (B1209903) or glass tubes for storing and preparing PGD1 solutions to minimize adsorption.

Q3: How can I be sure that my PGD1 has not degraded?

A3: While direct measurement of degradation requires analytical techniques like HPLC-MS/MS, you can take preventative measures and run control experiments.

  • Preventative Measures: Strictly follow the handling and storage recommendations.

  • Control Experiments:

    • Positive Control: Use a freshly prepared sample of PGD1 from a new vial to compare with your existing solution.

    • Dose-Response Curve: A degraded compound may show a rightward shift in the dose-response curve (requiring a higher concentration to achieve the same effect) or a lower maximal response.

    • Time-Course Experiment: If you suspect degradation is occurring during your experiment, you can sample and test the activity of your PGD1 solution at different time points.

Data Presentation

Table 1: Solubility of PGD1 in Various Solvents

SolventSolubility
Dimethylformamide (DMF)>100 mg/ml
Dimethyl sulfoxide (DMSO)>50 mg/ml
Ethanol>75 mg/ml
PBS (pH 7.2)>5 mg/ml

Data sourced from manufacturer information for PGD2, which has similar properties to PGD1.[2][3]

Table 2: Recommended Storage and Stability of PGD1

FormStorage TemperatureStability
Solid-80°C≥ 2 years[2]
Stock Solution in Organic Solvent-80°CAt least 6 months (minimize freeze-thaw)
Aqueous Working Solution4°CUse immediately; not recommended for storage

Experimental Protocols

Protocol 1: Preparation of a PGD1 Stock Solution

  • Materials:

    • PGD1 (solid)

    • Anhydrous ethanol, DMSO, or DMF

    • Sterile, amber glass vial or polypropylene tube

  • Procedure:

    • Allow the vial of solid PGD1 to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Add a precise volume of the chosen organic solvent to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, warm briefly to 37°C.

    • Aliquot the stock solution into single-use, light-protected vials (amber or wrapped in foil) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Materials:

    • PGD1 stock solution (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw a single-use aliquot of the PGD1 stock solution at room temperature.

    • Determine the volume of the stock solution needed to achieve the final desired concentration in your experiment.

    • Add the appropriate volume of the aqueous buffer to a sterile tube.

    • While gently vortexing the buffer, add the calculated volume of the PGD1 stock solution dropwise. This helps to ensure that the PGD1 disperses evenly and minimizes precipitation.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of PGD1.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Storage solid_pgd1 Solid PGD1 stock_solution Prepare Stock Solution (in Organic Solvent) solid_pgd1->stock_solution store_solid Store Solid at -80°C solid_pgd1->store_solid working_solution Prepare Fresh Working Solution (in Aqueous Buffer) stock_solution->working_solution store_stock Store Aliquoted Stock at -80°C stock_solution->store_stock add_to_system Add to Experimental System (e.g., Cell Culture) working_solution->add_to_system incubation Incubation add_to_system->incubation data_collection Data Collection and Analysis incubation->data_collection

Caption: Experimental workflow for using PGD1.

troubleshooting_pathway cluster_solution Solution Issues cluster_handling Handling & Storage start Inconsistent or No PGD1 Activity check_dissolution Was PGD1 fully dissolved in organic solvent first? start->check_dissolution check_precipitation Did precipitation occur when making the aqueous solution? check_dissolution->check_precipitation Yes remedy Remake solutions following recommended protocols. check_dissolution->remedy No check_age Was the aqueous solution prepared fresh? check_precipitation->check_age No check_precipitation->remedy Yes check_storage Was the stock solution stored at -80°C? check_age->check_storage Yes check_age->remedy No check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_storage->check_freeze_thaw Yes check_storage->remedy No check_light Were solutions protected from light? check_freeze_thaw->check_light Yes check_freeze_thaw->remedy No check_light->remedy No end If issues persist, consider experimental design (e.g., concentration, cell line). check_light->end Yes

Caption: Troubleshooting logic for inconsistent PGD1 results.

References

minimizing off-target effects of Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Prostaglandin (B15479496) D1 (PGD1) alcohol. Given that PGD1 alcohol is a synthetic analog of PGD1 with limited characterization in published literature, this resource focuses on foundational principles, troubleshooting common experimental hurdles, and strategies to characterize its activity while minimizing potential off-target effects. The information provided is based on best practices for working with novel prostaglandin analogs and draws comparisons with the more extensively studied Prostaglandin D2 (PGD2).

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 (PGD1) alcohol and what is its known biological activity?

A1: Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1 where the C-1 carboxyl group is replaced by a primary alcohol.[1][2][3][4] Currently, there are no known reports of its specific biological activity in the scientific literature.[1][3][5] Its parent compound, PGD1, is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA) and has been shown to be an inhibitor of ADP-induced platelet aggregation in humans.[1][3][5]

Q2: What are "off-target effects" and why are they a particular concern for a poorly characterized compound like PGD1 alcohol?

A2: Off-target effects occur when a molecule binds to and modulates proteins other than its intended biological target. For a compound with no established "on-target," any observed biological effect should be considered as potentially non-specific or "off-target" until validated. These unintended interactions can lead to misinterpretation of experimental results and cellular toxicity.

Q3: Which receptors might PGD1 alcohol interact with?

A3: While the receptor binding profile for PGD1 alcohol is unknown, it is structurally related to PGD2. PGD2 is known to bind to two primary G protein-coupled receptors: the DP1 (PTGDR) receptor and the DP2 receptor (also known as CRTH2).[6][7] It is plausible that PGD1 alcohol may have some affinity for these or other prostanoid receptors.[6] Cross-reactivity with other prostaglandin receptors (e.g., EP, FP, IP) is also a possibility that should be experimentally determined.[8]

Q4: How can I begin to characterize the biological activity and specificity of PGD1 alcohol?

A4: A systematic approach is recommended. Start with in vitro receptor binding assays using a panel of known prostanoid receptors to determine its binding affinity and selectivity. Follow this with cell-based functional assays (e.g., cAMP measurement for DP1, calcium mobilization for DP2) to assess agonist or antagonist activity. It is also crucial to include a structurally similar but inactive analog as a negative control in your experiments if one is available.

Q5: What are the key considerations for preparing and handling PGD1 alcohol solutions?

A5: Prostaglandins (B1171923) are known for their limited chemical stability, especially in aqueous solutions.[9] It is advisable to prepare fresh solutions for each experiment from a stock solution stored in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) at -20°C or -80°C.[9] When diluting into aqueous buffers or cell culture media, do so immediately before use. Be aware that prostaglandins can also be unstable at acidic pH.[9]

Troubleshooting Guides

Problem: High variability or inconsistent results in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of PGD1 Alcohol Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. If possible, verify the integrity of your compound using analytical methods like LC-MS/MS.[10]
Vehicle Effects The solvent used to dissolve PGD1 alcohol (e.g., ethanol, DMSO) may have its own biological effects. Always include a vehicle-only control group in your experiments at the same final concentration as the treatment groups.
Non-specific Binding to Labware Prostaglandins can be "sticky" and adsorb to plastic surfaces. Consider using low-retention plasticware or pre-coating tubes and plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
Cell Line Variability The expression levels of potential target receptors can vary between different cell lines and even with passage number. Regularly verify the expression of relevant prostanoid receptors (e.g., via qPCR or western blot) in your cell model.
Problem: Observed cellular effect, but unsure if it is a specific or off-target effect.
Possible Cause Troubleshooting Steps
Interaction with Multiple Receptors Use selective antagonists for known prostaglandin receptors (e.g., DP1, DP2) to see if the observed effect is blocked. This can help identify the receptor mediating the response.
Non-receptor Mediated Effects High concentrations of lipid-like molecules can sometimes cause changes in cell membrane properties or other non-specific effects. Perform a dose-response curve to determine the lowest effective concentration. Effects that only occur at very high concentrations are more likely to be non-specific.
Lack of Corroborating Evidence Use an orthogonal approach to validate your findings. For example, if you hypothesize that PGD1 alcohol acts through the DP1 receptor, use siRNA or CRISPR to knock down the expression of DP1 and see if the cellular response is diminished.

Quantitative Data Summary

As there is no published quantitative data for PGD1 alcohol, the following table provides data for the related compounds PGD1 and PGD2 for comparative and experimental design purposes.

Compound Parameter Value System Reference
Prostaglandin D1 (PGD1) IC50 (ADP-induced platelet aggregation)320 ng/mlHuman Platelets[3]
Prostaglandin D2 (PGD2) Binding Affinity (Ki) for DP1 ReceptorVaries by study (nM range)Recombinant Human[6]
Prostaglandin D2 (PGD2) Binding Affinity (Ki) for DP2 (CRTH2) ReceptorVaries by study (nM range)Recombinant Human[7]

Experimental Protocols

Protocol 1: General Prostaglandin Stock Solution Preparation and Storage
  • Materials: Prostaglandin D1 alcohol (solid), anhydrous ethanol or DMSO, gas-tight syringe, amber glass vials.

  • Procedure:

    • Allow the vial of solid PGD1 alcohol to equilibrate to room temperature before opening to prevent condensation.

    • Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the prostaglandin in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Aliquot the stock solution into small volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage.

  • Note: For cell culture experiments, the final concentration of the organic solvent should typically be kept below 0.1% to avoid toxicity.

Protocol 2: In Vitro Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol can be adapted to identify if PGD1 alcohol directly binds to a specific protein within intact cells.

  • Cell Treatment: Treat intact cells with either PGD1 alcohol at an effective concentration or a vehicle control for a specified time.

  • Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Pelleting: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Analysis: The supernatant, containing the soluble proteins, is collected. The abundance of the suspected target protein in the soluble fraction is quantified by Western blot or other protein analysis methods.

  • Interpretation: If PGD1 alcohol binds to the target protein, it will stabilize the protein, leading to less denaturation and aggregation upon heating. This will result in a higher amount of the target protein remaining in the soluble fraction at elevated temperatures compared to the vehicle control.

Visualizations

PGD2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Binds DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_s Gαs DP1->G_s Activates G_i Gαi DP2->G_i Activates G_q Gαq DP2->G_q Activates AC Adenylyl Cyclase G_s->AC Stimulates AC_inhibit Adenylyl Cyclase Inhibition G_i->AC_inhibit Inhibits PLC Phospholipase C G_q->PLC Stimulates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Cellular_Response_Relaxation Cellular Response (e.g., Vasodilation, Bronchodilation) PKA->Cellular_Response_Relaxation Leads to IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Cellular_Response_Contraction Cellular Response (e.g., Chemotaxis of Eosinophils, Th2 cells) Ca2->Cellular_Response_Contraction Leads to PKC->Cellular_Response_Contraction cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Cellular_Response_Inhibition Cellular Response (Inhibition of some cellular functions) cAMP_inhibit->Cellular_Response_Inhibition Leads to

Caption: PGD2 Signaling Pathways via DP1 and DP2 (CRTH2) Receptors.

Experimental_Workflow start Start: PGD1 Alcohol (Uncharacterized Compound) receptor_binding In Vitro Receptor Binding Assay (Panel of Prostanoid Receptors) start->receptor_binding functional_assay In Vitro Functional Assay (e.g., cAMP, Ca2+ mobilization) receptor_binding->functional_assay Identified Hit(s) dose_response Dose-Response Curve (Determine EC50/IC50) functional_assay->dose_response cell_based_phenotype Cell-Based Phenotypic Assay (e.g., Migration, Proliferation) dose_response->cell_based_phenotype antagonist_studies Antagonist Studies (Blockade with known antagonists) cell_based_phenotype->antagonist_studies Validate Mechanism knockdown_studies Genetic Validation (siRNA/CRISPR Knockdown of Target) antagonist_studies->knockdown_studies Confirm Target off_target_panel Off-Target Screening (e.g., Kinase Panel, CETSA) knockdown_studies->off_target_panel Assess Specificity conclusion Conclusion: Characterized On-Target Effect and Off-Target Profile off_target_panel->conclusion

Caption: Workflow for Characterizing a Novel Prostaglandin Analog.

References

Prostaglandin D1 Colorimetric Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Prostaglandin D1 (PGD1) colorimetric assays, with a specific focus on potential interference from alcohols like ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 (PGD1) and why is it measured?

Prostaglandin D1 (PGD1) is a bioactive lipid compound derived from the twenty-carbon skeleton of prostanoid acids.[1] It features a central five-membered ring and two hydrophobic hydrocarbon side chains.[1] PGD1 is involved in various physiological processes and is known as a relatively weak inhibitor of ADP-induced platelet aggregation.[2][3] Researchers measure PGD1 levels to investigate its role in metabolic research and various cellular signaling pathways.[3]

Q2: How do colorimetric assays for PGD1 typically work?

Most colorimetric assays for prostaglandins (B1171923), including PGD1, are a form of competitive enzyme-linked immunosorbent assay (ELISA). In these assays, PGD1 in a sample competes with a known amount of PGD1 conjugated to an enzyme (like horseradish peroxidase) for binding to a limited number of specific antibodies coated on a microplate. After a washing step to remove unbound substances, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of PGD1 in the sample.

Q3: Can alcohol (e.g., ethanol) in my sample interfere with the PGD1 colorimetric assay?

Yes, alcohol present in samples can potentially interfere with colorimetric assays for PGD1, leading to inaccurate results. This interference can occur through several mechanisms, which are detailed in the troubleshooting section below. While direct chemical interaction with PGD1 is one possibility, it is more likely that alcohol affects the assay components, such as enzyme activity or antibody-antigen binding.

Q4: What are the primary signs of alcohol interference in my assay results?

Key indicators of potential alcohol interference include:

  • High background noise: Elevated absorbance readings in blank or zero-standard wells.

  • Poor reproducibility: High variability between replicate wells of the same sample.

  • Inaccurate standard curve: A standard curve that does not meet the manufacturer's specifications for slope, R-squared value, or dynamic range.

  • Unexpectedly high or low PGD1 concentrations: Results that are inconsistent with expected physiological or experimental levels.

Q5: Are there alternative solvents I can use if I suspect alcohol is causing interference?

If alcohol is suspected to be the source of interference and its use is unavoidable for sample preparation, it is crucial to prepare standards and blanks with the same concentration of alcohol to normalize its effect. However, if possible, consider alternative solvents. For many biological assays, dimethyl sulfoxide (B87167) (DMSO) is a common alternative for dissolving hydrophobic compounds, though its compatibility with the specific assay kit should always be verified.[4] It is essential to choose a solvent that does not affect protein stability or binding affinity.[4]

Troubleshooting Guide: Alcohol Interference

This guide addresses common issues that may arise due to the presence of alcohol in samples during PGD1 colorimetric assays.

Issue 1: High Background Signal

High background can be caused by non-specific binding of assay components.[5]

Potential Cause Recommended Solution
Alcohol-induced protein denaturation: High concentrations of alcohol can denature the antibodies or the enzyme conjugate, leading to non-specific binding to the plate.1. Reduce Alcohol Concentration: If possible, dilute your sample to reduce the final alcohol concentration in the well. Ensure the PGD1 concentration remains within the detectable range of the assay.2. Solvent-Matching: Prepare all standards and blanks with the same concentration of alcohol as your samples to create a consistent assay environment.3. Optimize Washing Steps: Increase the number of wash cycles or include a soaking step during washing to more effectively remove unbound reagents.[5]
Contamination of Reagents: Reagents may become contaminated with substances that interfere with the assay.[5]1. Use Fresh Reagents: Prepare fresh buffers and reagent solutions.2. Handle Reagents Carefully: Avoid introducing contaminants during pipetting.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between wells can obscure true results.

Potential Cause Recommended Solution
Enzyme Activity Alteration: Alcohols can act as substrates or inhibitors for some enzymes. If the assay uses an alcohol dehydrogenase-like enzyme system, this can be a direct cause of interference.[6][7][8]1. Consult Kit Manufacturer: Contact the assay manufacturer to inquire about the specific enzymes used and their known sensitivities to alcohols.2. Sample Purification: Consider a sample purification step, such as solid-phase extraction, to remove alcohol and other interfering substances before running the assay.[9]
Incomplete Reagent Mixing: The viscosity of samples containing alcohol may differ from aqueous standards, leading to poor mixing.1. Ensure Thorough Mixing: After adding samples and reagents to the wells, gently tap the plate to ensure complete mixing.
Evaporation: Alcohol's volatility can lead to changes in concentration in the wells, especially at the edges of the plate, during incubation steps.1. Use Plate Sealers: Cover the microplate with an adhesive plate sealer during incubation steps to minimize evaporation.2. Maintain a Humid Environment: Place the plate in a humidified chamber during longer incubations.
Issue 3: Altered PGD1 Stability

The stability of prostaglandins can be affected by the solvent environment.

Potential Cause Recommended Solution
Degradation of PGD1: Prostaglandins can be unstable, and storage in certain alcoholic solutions, especially under acidic or basic conditions, may lead to degradation.1. Minimize Storage Time: Analyze samples as quickly as possible after preparation.2. Optimize Storage Conditions: If storage is necessary, store samples in small aliquots at -80°C to minimize freeze-thaw cycles. Consult literature for optimal storage conditions for PGD1 in your specific solvent.
Esterification of PGD1: The carboxylic acid group of PGD1 could potentially react with alcohol to form an ester, which may not be recognized by the assay antibody. This is more likely to occur under acidic conditions and over longer storage periods.1. Maintain Neutral pH: Ensure the pH of your sample and storage solutions is neutral.2. Use Aprotic Solvents: If possible, use aprotic solvents (like DMSO) for reconstitution if esterification is a concern.

Experimental Protocols

Protocol: Sample Preparation with Potential Alcohol Content
  • Sample Collection: Collect biological fluids or tissue homogenates as per your experimental design.

  • Extraction (if necessary): If PGD1 is being extracted from a complex matrix, an organic solvent may be used. If ethanol or another alcohol is used, note the final concentration.

  • Solvent Evaporation: After extraction, evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the assay buffer provided with the kit. If the extract is not fully soluble, a small, known percentage of a compatible solvent (e.g., ethanol or DMSO) can be used. Crucially, the same concentration of this solvent must be used to prepare the standard curve and blank samples.

  • Dilution: Dilute the reconstituted sample in assay buffer to ensure the PGD1 concentration falls within the assay's dynamic range and the final alcohol concentration is minimized (ideally below 1%).

Protocol: Standard Colorimetric Immunoassay (Competitive ELISA)
  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

  • Standard Curve: Create a standard curve by serially diluting the PGD1 standard in the same buffer matrix as your samples (including any necessary solvent).

  • Sample Incubation: Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add the PGD1-enzyme conjugate to each well.

  • Competitive Binding: Incubate the plate to allow the sample/standard PGD1 and the PGD1-enzyme conjugate to compete for binding to the immobilized antibody.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the colorimetric substrate to each well.

  • Color Development: Incubate the plate to allow the enzyme to react with the substrate, producing a colored product.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Absorbance Reading: Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Calculation: Calculate the PGD1 concentration in your samples by comparing their absorbance values to the standard curve.

Visualizations

PGD1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD1 PGD1 PGH2->PGD1 PGD Synthase PGD_Synthase PGD Synthase DP1_Receptor DP1 Receptor PGD1->DP1_Receptor Binds to Gs_Protein Gs Protein DP1_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: Simplified signaling pathway of Prostaglandin D1 (PGD1).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Prep_Reagents Prepare Reagents Add_Samples Add Samples/Standards to Plate Prep_Reagents->Add_Samples Prep_Standards Prepare Standards (Solvent-Matched) Prep_Standards->Add_Samples Prep_Samples Prepare Samples (Note Alcohol %) Prep_Samples->Add_Samples Add_Conjugate Add Enzyme Conjugate Add_Samples->Add_Conjugate Incubate_Bind Incubate (Competitive Binding) Add_Conjugate->Incubate_Bind Wash Wash Plate Incubate_Bind->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Calculate Calculate Results Read_Absorbance->Calculate

Caption: Experimental workflow for a PGD1 colorimetric assay.

Troubleshooting_Tree Start Inaccurate Results? High_BG High Background? Start->High_BG Yes Poor_Repro Poor Reproducibility? Start->Poor_Repro No Solvent_Match Action: Prepare standards with same alcohol %. High_BG->Solvent_Match Yes Optimize_Wash Action: Increase wash steps or add soak time. High_BG->Optimize_Wash No, standards okay Check_Enzyme Action: Consult manufacturer on alcohol sensitivity. Poor_Repro->Check_Enzyme Yes Use_Sealer Action: Use plate sealers during incubation. Poor_Repro->Use_Sealer No, enzyme okay Purify_Sample Action: Use solid-phase extraction to remove alcohol. Solvent_Match->Purify_Sample Still high Optimize_Wash->Purify_Sample Still high Check_Enzyme->Purify_Sample Sensitive Use_Sealer->Purify_Sample Still poor

Caption: Troubleshooting decision tree for alcohol interference.

References

Technical Support Center: Assessing Prostaglandin D1 Alcohol Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Prostaglandin D1 (PGD1) Alcohol. As there are no known reports of its biological activity, this guide focuses on establishing robust experimental workflows and troubleshooting common issues encountered when assessing the cytotoxic potential of a novel compound.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues & Inconsistent Results

Question Answer & Troubleshooting Steps
Q1: My replicate wells show high variability. What are the common causes and solutions? High variability can obscure the true effect of your test compound. Common causes include inconsistent cell seeding, pipetting errors, or environmental factors.[1] Troubleshooting Steps:Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cell settling. • Pipetting Technique: Use calibrated pipettes and practice consistent, slow pipetting to avoid bubbles.[1] When adding reagents, place the pipette tip at the same angle and depth in each well. Pre-rinse pipette tips with the reagent before dispensing.[2] • Edge Effects: Evaporation can be more pronounced in the outer wells of a plate. To mitigate this, avoid using the outermost wells for critical samples or ensure the incubator has adequate humidity.
Q2: My results are not reproducible between experiments. What should I investigate? Lack of reproducibility often points to variability in cell culture conditions, reagent preparation, or slight deviations in the experimental timeline.[1] Troubleshooting Steps:Cell Health & Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number between experiments. Cells at very high or low confluence can respond differently. • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] • Timeline Consistency: Adhere strictly to the same incubation times for cell treatment, dye incubation, and plate reading.

Assay-Specific Problems (e.g., MTT, XTT, WST-1 Assays)

Question Answer & Troubleshooting Steps
Q3: My absorbance values are very low across the entire plate. A low signal can indicate low cell numbers, insufficient incubation time, or degraded reagents.[3] Troubleshooting Steps:Optimize Cell Density: The cell number may be too low to generate a strong signal.[1] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[1] • Check Reagents: Ensure the assay dye (e.g., MTT) is not expired and has been stored correctly, protected from light. The MTT solution should be a clear, yellow color.[1] • Increase Incubation Time: The incubation period with the dye may be too short for sufficient formazan (B1609692) formation. Try extending the incubation time (typically 1-4 hours).[1]
Q4: The absorbance in my "no-cell" or "media-only" control wells is high. High background can be caused by contaminated media or reagents. Troubleshooting Steps:Phenol (B47542) Red: Some culture media contain phenol red, which can interfere with absorbance readings.[1] Consider using a phenol red-free medium during the dye incubation step.[1] • Reagent Contamination: Ensure all buffers and media are fresh and sterile. Microbial contamination can metabolize the assay dyes and produce a false positive signal.
Q5: My positive control for cytotoxicity is not showing the expected effect. This could be an issue with the positive control itself, the cell density, or the assay sensitivity. Troubleshooting Steps:Confirm Positive Control Activity: Ensure the positive control (e.g., a known cytotoxic agent like doxorubicin (B1662922) or staurosporine) is at a sufficient concentration and has not degraded. • Cell Resistance: The cell line you are using may be resistant to the chosen positive control. Consult the literature for effective cytotoxic agents for your specific cell line.

Experimental Protocols

Protocol: Assessing PGD1 Alcohol Cytotoxicity using an MTT Assay

This protocol provides a standard method for determining the effect of a test compound on cell viability.

1. Cell Seeding:

  • Harvest cells during their logarithmic growth phase.

  • Perform a cell count and assess viability (e.g., using Trypan Blue).

  • Dilute the cell suspension to the optimal seeding density (determined previously) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

2. Compound Treatment:

  • Prepare a stock solution of Prostaglandin D1 Alcohol in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the PGD1 Alcohol stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of PGD1 Alcohol.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing only the solvent at the same final concentration used for the compound dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Wells with medium only (no cells).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Measurement:

  • After incubation, carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[1]

  • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

5. Data Analysis:

  • Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Quantitative data from cytotoxicity experiments should be summarized for clear interpretation. Below are template tables for organizing your results.

Table 1: Cell Viability Data for PGD1 Alcohol This table is a template. Researchers should populate it with their own experimental data.

PGD1 Alcohol Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)e.g., 1.250e.g., 0.085100%
1
10
50
100
250
Positive Control

Table 2: IC50 Values of PGD1 Alcohol in Different Cell Lines This table is a template for comparing results across multiple cell lines.

Cell LineIncubation Time (hours)IC50 (µM)
e.g., MCF-724
48
e.g., HepG224
48
e.g., A54924
48

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in assessing the cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Optimize Cell Seeding Density B Prepare PGD1 Alcohol Serial Dilutions A->B D Treat Cells with PGD1 Alcohol B->D C Seed Cells in 96-Well Plate C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan G->H I Read Absorbance (570 nm) H->I J Calculate % Viability and IC50 Value I->J

Caption: Workflow for PGD1 Alcohol cytotoxicity assessment using an MTT assay.

Potential Signaling Pathway for Investigation

Given that ethanol (B145695) can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, investigating key markers of apoptosis would be a logical next step if PGD1 Alcohol shows cytotoxic activity.[4][5] The p53 pathway is also a critical modulator of cellular responses to alcohol-induced DNA damage.[6]

The diagram below outlines a simplified, generalized apoptosis signaling cascade that could be activated by a cytotoxic compound.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway A This compound (Potential Cytotoxic Stress) B Mitochondrial Stress A->B D Death Receptor Activation (e.g., Fas) A->D C Release of Cytochrome c B->C F Caspase-9 Activation C->F E Caspase-8 Activation D->E G Executioner Caspase Activation (Caspase-3, -6, -7) E->G F->G H Apoptosis (Cell Death) G->H

Caption: Generalized apoptosis signaling pathways relevant to cytotoxicity studies.

References

Technical Support Center: Prostaglandin D1 Alcohol (PGD1-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides guidance for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 Alcohol (PGD1-OH). It includes frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges.

Important Note on PGD1-OH Activity: Prostaglandin D1 Alcohol is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] It is crucial to note that as of late 2025, there are no known reports on the specific biological activity of PGD1-OH.[2] Therefore, the information provided on potential activity, signaling, and experimental design is based on the known functions of related prostaglandins (B1171923), particularly PGD1 and other D-series prostaglandins. Researchers should consider this when designing and interpreting their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during the handling and use of PGD1-OH.

1. Solubility and Stock Solution Preparation

  • Q: How should I dissolve PGD1-OH and prepare stock solutions?

    • A: PGD1-OH is soluble in several organic solvents. It is recommended to prepare a concentrated stock solution in an organic solvent and then make further dilutions into aqueous buffers or cell culture media. Ensure the final concentration of the organic solvent in your experimental setup is minimal, as it may have its own biological effects.[3]

  • Q: My PGD1-OH is not dissolving properly in aqueous buffer.

    • A: PGD1-OH has very low solubility in aqueous solutions like PBS.[2] It is not recommended to dissolve it directly in aqueous buffers. Always prepare a stock solution in an organic solvent first (e.g., DMSO or ethanol) and then dilute it into your aqueous experimental medium.

  • Q: What is the recommended storage condition for PGD1-OH stock solutions?

    • A: Stock solutions of prostaglandins in organic solvents are generally stable for at least one month when stored at -20°C.[3] It is not recommended to store aqueous solutions for more than one day.[3] For long-term storage, it is best to store the compound as a crystalline solid at -20°C, which is stable for at least one year.[2]

2. Solvent Selection and Effects

  • Q: Which solvent should I use for my experiments? DMSO or ethanol (B145695)?

    • A: Both DMSO and ethanol can be used to dissolve PGD1-OH.[2] The choice of solvent depends on the experimental system.

      • DMSO is a powerful solvent but can have significant biological effects, including anti-inflammatory properties and suppression of prostaglandin production at certain concentrations.[4][5] It has been shown to suppress the expression of pro-inflammatory cytokines and prostaglandin E2 (PGE2).[4][5]

      • Ethanol is also a common solvent. However, ethanol can also influence prostaglandin metabolism and activity. Studies have shown that ethanol can increase the levels of certain prostaglandins in some tissues while inhibiting their synthesis in others.[6][7][8]

  • Q: I am seeing unexpected or inconsistent results in my cell-based assays. Could the solvent be the cause?

    • A: Yes, the solvent can be a significant source of variability.

      • Troubleshooting Steps:

        • Run a solvent control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO or ethanol) as your experimental groups. This will help you distinguish the effects of PGD1-OH from the effects of the solvent itself.

        • Minimize final solvent concentration: Aim for a final solvent concentration of 0.1% or lower in your cell culture medium, although the tolerable concentration can be cell-line dependent.

        • Check for solvent-induced cytotoxicity: At higher concentrations, both DMSO and ethanol can be toxic to cells.[4][7] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with different concentrations of your solvent to determine the non-toxic range for your specific cell type.

  • Q: Can DMSO interfere with my prostaglandin signaling pathway study?

    • A: Yes. At anti-inflammatory concentrations, DMSO has been shown to suppress signaling pathways such as ERK1/2, p38, JNK, and Akt, which can be involved in prostaglandin-mediated responses.[4][5] If your research involves these pathways, it is critical to use the lowest effective concentration of DMSO and to include appropriate solvent controls.

3. Experimental Design and Data Interpretation

  • Q: Since the activity of PGD1-OH is unknown, how should I design my experiments?

    • A: Start with a broad approach. Since PGD1 is known to inhibit ADP-induced platelet aggregation, this could be a starting point for assessing the activity of PGD1-OH.[2] You could also screen for activity in systems where other D-series prostaglandins are known to be active, such as assays for anti-inflammatory effects, smooth muscle contraction/relaxation, or activation of prostaglandin D receptors (DP1 and DP2/CRTH2).

  • Q: My results are not reproducible. What are the common causes?

    • A: Poor reproducibility in prostaglandin experiments can stem from several factors:

      • Compound Instability: Prostaglandins can be unstable in aqueous solutions and at basic pH (>7.4).[3] Prepare fresh dilutions from your stock solution for each experiment.

      • Solvent Effects: As discussed, the type and concentration of the solvent can significantly impact the results.

      • Pipetting Errors: Due to the high potency of many prostaglandins, small errors in dilution can lead to large variations in the final concentration. Use calibrated pipettes and perform serial dilutions carefully.

      • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can alter cellular responses to stimuli. Maintain consistent cell culture practices.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the solubility of PGD1-OH and the general effects of common solvents on prostaglandin-related pathways.

Table 1: Solubility of this compound (PGD1-OH)

Solvent Solubility Reference
DMF (Dimethylformamide) 10 mg/ml [2]
DMSO (Dimethyl sulfoxide) 10 mg/ml [2]
Ethanol 15 mg/ml [2]

| PBS (Phosphate-Buffered Saline, pH 7.2) | 75 µg/ml |[2] |

Table 2: Summary of Potential Effects of Solvents on Prostaglandin Activity (General)

Solvent Concentration Range Observed Effects Potential Impact on Experiments References
DMSO 0.5% - 2% Suppressed expression of pro-inflammatory cytokines and PGE2 in human blood cells. May mask or reduce the pro-inflammatory or anti-inflammatory effects of PGD1-OH. [4][5]
Anti-inflammatory concentrations Suppressed ERK1/2, p38, JNK, and Akt phosphorylation. Could interfere with signaling pathway analysis. [4][5]
Ethanol Varies by study Can increase or decrease prostaglandin levels depending on the tissue and duration of exposure. May lead to variable baseline prostaglandin levels in experimental models. [6][7][8]

| | Chronic administration | Can impair the catabolism of prostaglandins. | May alter the metabolic fate of PGD1-OH in vivo or in long-term cell culture. |[9] |

Experimental Protocols

Protocol 1: Preparation of PGD1-OH Stock and Working Solutions

This protocol provides a general method for preparing PGD1-OH solutions for in vitro experiments.

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous ethanol or DMSO

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Sterile, pyrogen-free aqueous buffer or cell culture medium

  • Procedure for 10 mM Stock Solution:

    • The molecular weight of PGD1-OH is 340.5 g/mol .[2]

    • To prepare a 10 mM stock solution, weigh out 1 mg of PGD1-OH and dissolve it in 293.7 µL of your chosen organic solvent (e.g., ethanol or DMSO).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of Working Solutions:

    • Before each experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution into your final experimental medium (e.g., cell culture medium or assay buffer).

    • Important: Add the prostaglandin stock solution to the medium dropwise while vortexing or swirling gently to ensure it disperses evenly and to minimize precipitation.

    • Ensure the final concentration of the organic solvent in the working solution is below the level that affects your specific assay (typically ≤ 0.1%).

Protocol 2: General In Vitro Cell-Based Bioactivity Assay

This protocol outlines a general workflow to screen for the biological activity of PGD1-OH on a specific cell line.

  • Cell Seeding:

    • Plate your cells of interest (e.g., a macrophage cell line for inflammation studies or a smooth muscle cell line for contractility studies) in a multi-well plate (e.g., 96-well) at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Prepare a series of working solutions of PGD1-OH at different concentrations (e.g., from 1 nM to 10 µM) by diluting the stock solution in fresh cell culture medium.

    • Prepare a "vehicle control" solution containing the same final concentration of the organic solvent (e.g., 0.1% ethanol) in the medium.

    • Remove the old medium from the cells and replace it with the PGD1-OH working solutions or the vehicle control.

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time will depend on the specific endpoint being measured.

  • Endpoint Measurement:

    • After incubation, measure the desired biological endpoint. This could be:

      • Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of relevant cytokines (e.g., IL-6, TNF-α) using an ELISA kit.

      • Cell Viability/Proliferation: Perform an MTT, WST-1, or similar cell viability assay.

      • Second Messenger Levels: Measure intracellular levels of cAMP or calcium, which are common second messengers in prostaglandin signaling.

      • Gene Expression: Lyse the cells, extract RNA, and perform RT-qPCR to measure the expression of target genes.

  • Data Analysis:

    • Normalize the data from the PGD1-OH-treated groups to the vehicle control group.

    • Plot the dose-response curve to determine the potency (e.g., EC₅₀) of PGD1-OH for the measured effect.

Visualizations

The following diagrams illustrate key concepts and workflows related to PGD1-OH research.

G ligand ligand receptor receptor gprotein gprotein effector effector second_messenger second_messenger response response PGD1_OH PGD1 Alcohol DP1_Receptor DP1 Receptor (Hypothetical Target) PGD1_OH->DP1_Receptor Binds G_alpha_s Gαs DP1_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammatory Effects) PKA->Cellular_Response Leads to G start_end start_end process process data data decision decision start Start prep_stock Prepare PGD1-OH Stock Solution start->prep_stock seed_cells Seed Cells in Multi-well Plate prep_stock->seed_cells treat_cells Treat Cells with PGD1-OH & Vehicle Control seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate measure Measure Biological Endpoint (e.g., ELISA) incubate->measure analyze Analyze Data (Dose-Response Curve) measure->analyze end End analyze->end G issue issue check check action action solution solution start Unexpected or No Effect Observed check_solvent Solvent Control Shows Effect? start->check_solvent check_conc PGD1-OH Concentration Range Appropriate? check_solvent->check_conc No solvent_issue Solvent is Biologically Active. Lower Concentration or Switch Solvent. check_solvent->solvent_issue Yes check_stability Fresh Dilutions Used? check_conc->check_stability Yes optimize_conc Optimize Dose Range. Perform Wider Screen. check_conc->optimize_conc No remake_solutions Prepare Fresh Working Solutions from Stock. check_stability->remake_solutions No no_activity Consider that PGD1-OH may not be active in this system. check_stability->no_activity Yes

References

Validation & Comparative

Prostaglandin D1 vs. Prostaglandin D1 Alcohol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar signaling molecules is paramount. This guide provides a detailed comparison of Prostaglandin (B15479496) D1 (PGD1) and its synthetic analog, Prostaglandin D1 Alcohol. While extensive data exists for PGD1's biological activity, PGD1 Alcohol remains largely uncharacterized, presenting a unique comparative challenge.

This guide will objectively present the known biological functions of PGD1, highlight the structural divergence of PGD1 Alcohol, and discuss the potential implications of this chemical modification based on established structure-activity relationships for prostaglandins (B1171923). Furthermore, we provide detailed experimental protocols that can be employed to elucidate the biological activity of PGD1 Alcohol and directly compare it to PGD1.

Introduction to PGD1 and PGD1 Alcohol

Prostaglandin D1 (PGD1) is a member of the prostaglandin family, a group of lipid compounds that are derived from fatty acids and play crucial roles in various physiological processes. PGD1 is a known inhibitor of platelet aggregation and interacts with specific G-protein coupled receptors to elicit its effects.

This compound is a synthetic analog of PGD1.[1] Its defining structural feature is the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1] As of the latest literature review, there are no known reports on the biological activity of this compound. This lack of data necessitates a theoretical and structure-based comparison with its parent compound, PGD1.

Comparative Analysis: Knowns and Unknowns

A direct comparison of biological activity is currently impossible due to the absence of experimental data for PGD1 Alcohol. However, a comparison of their chemical structures and the known bioactivity of PGD1 allows for informed hypotheses.

FeatureProstaglandin D1 (PGD1)This compound
Chemical Structure Contains a C-1 carboxyl group (-COOH)The C-1 carboxyl group is replaced by a primary alcohol (-CH2OH)
Biological Activity Inhibitor of ADP-induced platelet aggregation. Interacts with the DP1 receptor.No known reports of biological activity.
Potency (Platelet Aggregation) IC50 of 320 ng/ml for inhibition of ADP-induced platelet aggregation in humans.Not determined.
Mechanism of Action Activates the DP1 receptor, leading to an increase in intracellular cAMP levels, which in turn inhibits platelet aggregation.Unknown. The absence of the C-1 carboxyl group may significantly alter or abolish its ability to bind to and activate prostanoid receptors.

The Critical Role of the C-1 Carboxyl Group in Prostaglandin Activity

Structure-activity relationship (SAR) studies on prostaglandins have consistently highlighted the importance of the C-1 carboxyl group for their biological activity. This functional group is often crucial for the binding of prostaglandins to their respective receptors. Modification or removal of the carboxyl group can lead to a significant reduction or complete loss of activity. For instance, the conversion of the carboxylic acid to a methyl ester in some prostaglandins has been shown to reduce their potency. Therefore, the replacement of the carboxyl group with a primary alcohol in PGD1 Alcohol is expected to have a profound impact on its biological activity, likely rendering it significantly less active than PGD1 or potentially inactive as a ligand for prostaglandin receptors.

Signaling Pathway of Prostaglandin D1

PGD1 exerts its biological effects, particularly the inhibition of platelet aggregation, through the activation of the Prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor. Upon binding of PGD1, the DP1 receptor couples to the stimulatory G protein (Gs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to inhibit platelet activation and aggregation.

PGD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGD1 Prostaglandin D1 DP1 DP1 Receptor PGD1->DP1 Binds to Gs Gs DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Aggregation PKA->Inhibition Leads to

Caption: Signaling pathway of Prostaglandin D1 (PGD1) leading to the inhibition of platelet aggregation.

Experimental Protocols

To empirically determine the biological activity of this compound and compare it to PGD1, the following experimental protocols are recommended.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of PGD1 Alcohol on ADP-induced platelet aggregation and compare its potency (IC50) with that of PGD1.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Collect the supernatant (PRP) and keep it at room temperature for use within 2 hours.

  • Platelet Aggregation Measurement:

    • Use a light-transmission aggregometer to measure platelet aggregation.

    • Pre-warm PRP aliquots to 37°C for 5 minutes.

    • Add varying concentrations of PGD1 or PGD1 Alcohol (or vehicle control) to the PRP and incubate for 2 minutes.

    • Induce platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation for each concentration of PGD1 and PGD1 Alcohol compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Competitive Radioligand Binding Assay

Objective: To assess the binding affinity of PGD1 Alcohol for the DP1 receptor in comparison to PGD1.

Methodology:

  • Membrane Preparation:

    • Use cell lines stably expressing the human DP1 receptor (e.g., HEK293-DP1 cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled DP1 receptor agonist (e.g., [3H]-PGD2).

    • Add increasing concentrations of unlabeled PGD1 or PGD1 Alcohol.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor.

    • Perform non-linear regression analysis to determine the Ki (inhibitory constant) for PGD1 and PGD1 Alcohol.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the initial biological characterization and comparison of PGD1 and PGD1 Alcohol.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_results Data Analysis and Comparison PGD1 Prostaglandin D1 (Control) Binding_Assay DP1 Receptor Binding Assay PGD1->Binding_Assay Aggregation_Assay Platelet Aggregation Assay PGD1->Aggregation_Assay cAMP_Assay cAMP Accumulation Assay PGD1->cAMP_Assay PGD1_Alcohol This compound (Test) PGD1_Alcohol->Binding_Assay PGD1_Alcohol->Aggregation_Assay PGD1_Alcohol->cAMP_Assay Binding_Affinity Determine Binding Affinity (Ki) Binding_Assay->Binding_Affinity Functional_Potency Determine Functional Potency (IC50 / EC50) Aggregation_Assay->Functional_Potency cAMP_Assay->Functional_Potency Comparison Comparative Analysis of Biological Activity Binding_Affinity->Comparison Functional_Potency->Comparison

Caption: Proposed experimental workflow for comparing the biological activities of PGD1 and PGD1 Alcohol.

Conclusion

While Prostaglandin D1 is a well-characterized inhibitor of platelet aggregation with a defined mechanism of action, its synthetic analog, this compound, remains a molecule with unknown biological activity. The structural modification at the C-1 position, replacing the carboxyl group with a primary alcohol, is highly likely to significantly diminish or abolish its interaction with prostaglandin receptors. The experimental protocols outlined in this guide provide a clear path for researchers to empirically test this hypothesis and to fully characterize the biological profile of this compound. Such studies are essential to understand the structure-activity relationships of prostaglandins and to guide the design of novel therapeutic agents.

References

A Comparative Analysis of PGD1 Alcohol and PGD2 in the Inhibition of Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the platelet aggregation inhibitory effects of Prostaglandin (B15479496) D1 (PGD1) Alcohol and Prostaglandin D2 (PGD2). The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective performances as anti-platelet agents.

Executive Summary

Prostaglandin D2 (PGD2) is a well-established endogenous inhibitor of platelet aggregation. PGD1 Alcohol, a synthetic analog of Prostaglandin D1 (PGD1), also demonstrates inhibitory properties. Experimental data indicates that PGD2 is a significantly more potent inhibitor of ADP-induced platelet aggregation than PGD1 Alcohol. The primary mechanism of action for both compounds is believed to involve the activation of the prostaglandin D2 receptor (DP1), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn inhibits platelet activation and aggregation.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibition of human platelet aggregation by PGD1 Alcohol and PGD2.

CompoundInhibitory Potency (IC50)Relative PotencyAgonistReference
PGD1 Alcohol 320 ng/mLApprox. 1/10th the potency of PGD2ADP[Source for PGD1 Alcohol IC50]
PGD2 ~32 ng/mL (inferred)More potent than PGD1ADP[Source stating relative potency]
PGD2 0.08 µM (~28 ng/mL)-Receptor Binding[1]

Note: The IC50 value for PGD2 in the context of ADP-induced aggregation is inferred from the stated relative potency to PGD1 Alcohol. The receptor binding IC50 for PGD2 provides further context to its high potency.

A study comparing various prostaglandin D analogues found the order of inhibitory activity against ADP-induced human platelet aggregation to be PGD3 ≥ PGD2 > PGD1.[2]

Signaling Pathways of PGD-Mediated Platelet Aggregation Inhibition

Both PGD2 and, by extension, its analog PGD1 Alcohol, exert their anti-aggregatory effects primarily through the activation of the DP1 receptor, a G-protein coupled receptor (GPCR) on the platelet surface. This initiates a signaling cascade that ultimately inhibits platelet function.

G Signaling Pathway of PGD-Mediated Platelet Inhibition PGD2 PGD2 / PGD1 Alcohol DP1 DP1 Receptor (Gs-coupled GPCR) PGD2->DP1 Binds to AC Adenylyl Cyclase DP1->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_mobilmobilization Ca2_mobilmobilization PKA->Ca2_mobilmobilization Leads to Ca2_mobilization Inhibition of Ca²⁺ Mobilization Platelet_Activation Platelet Activation & Aggregation Ca2_mobilization->Platelet_Activation Inhibits

Caption: PGD-mediated inhibition of platelet aggregation via the DP1 receptor and cAMP pathway.

Experimental Protocols

The inhibitory effects of PGD1 Alcohol and PGD2 on platelet aggregation are typically determined using an in vitro ADP-induced platelet aggregation assay with human platelet-rich plasma (PRP).

Objective:

To measure the concentration-dependent inhibition of ADP-induced platelet aggregation by a test compound (e.g., PGD1 Alcohol or PGD2).

Materials:
  • Freshly drawn human venous blood anticoagulated with 3.2% sodium citrate.

  • Adenosine diphosphate (B83284) (ADP) solution (agonist).

  • Test compounds (PGD1 Alcohol, PGD2) dissolved in an appropriate vehicle.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Spectrophotometer or dedicated platelet aggregometer capable of measuring light transmission.

Methodology:
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Platelet Aggregation Assay (Light Transmission Aggregometry - LTA):

    • Pre-warm the PRP sample to 37°C.

    • Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation baseline.

    • Add a specific concentration of the test compound (PGD1 Alcohol or PGD2) or its vehicle (control) to the PRP and incubate for a defined period (e.g., 1-5 minutes).

    • Induce platelet aggregation by adding a sub-maximal concentration of ADP.

    • Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation, from the dose-response curve.

Conclusion

Both PGD1 Alcohol and PGD2 are effective inhibitors of platelet aggregation. However, the available data strongly indicates that PGD2 is a more potent inhibitor than PGD1 Alcohol , with an estimated tenfold higher activity against ADP-induced platelet aggregation. Their shared mechanism of action through the DP1 receptor and subsequent increase in cAMP highlights a critical pathway for the development of anti-platelet therapies. For researchers and drug development professionals, PGD2 represents a more potent scaffold for the design of novel anti-thrombotic agents. Further direct comparative studies under identical experimental conditions would be beneficial to precisely quantify the potency difference between these two compounds.

References

Prostaglandin E1: A Comparative Guide to its Efficacy in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil, in preclinical animal models of thrombosis. The information presented herein is intended to support research and development efforts in the field of antithrombotic therapies. While the initial topic specified "Prostaglandin D1 Alcohol," a thorough review of scientific literature indicates that Prostaglandin E1 is the more extensively studied and relevant compound for this indication. This guide will therefore focus on the robust data available for PGE1.

Quantitative Comparison of Antithrombotic Efficacy

The following table summarizes the quantitative efficacy of Prostaglandin E1 in various animal models of thrombosis, with comparisons to other standard antithrombotic agents where available.

Compound Animal Model Thrombosis Model Dosage Key Efficacy Parameters & Results Reference
Prostaglandin E1 (PGE1) RabbitArterial & Venous ThrombosisNot specifiedArterial thrombus formation reduced by 70%; Venous thrombosis reduced by 68% compared to controls.[1][1]
Prostaglandin E1 (PGE1) MouseTail Bleeding Assay35.4, 177, and 354 µg/kg (intravenous)Increased blood loss by 2.7, 6.2, and 3.4 times, respectively, compared to saline control.[2][2]
Prostaglandin E1 (PGE1) Rhesus MonkeyCardiopulmonary BypassNot specifiedPostoperative bleeding time was 2.7 minutes compared to 4.6 minutes in the control group.[3][3]
Prostaglandin E1 (PGE1) In vitro (Human Platelets)ADP-induced Platelet AggregationIC₅₀: 21.81 ± 2.24 nMEfficiently inhibited platelet aggregation.[2][2]
Prostaglandin E1 (PGE1) In vitro (Human Platelets)Collagen-induced Platelet Aggregation>3 ng/mlConcentration-dependently inhibited aggregation.[4][4]

Detailed Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to induce oxidative injury to the vascular endothelium, leading to the formation of a platelet-rich thrombus.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments for dissection

  • Filter paper strips (e.g., 1x2 mm)

  • Ferric chloride (FeCl₃) solution (e.g., 50% in distilled water)[5]

  • Doppler flow probe and monitor

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision to expose the left common carotid artery.

  • Carefully dissect the artery from the surrounding tissues and vagus nerve.

  • Place a Doppler flow probe distally to the planned injury site to monitor blood flow.

  • Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a specified duration (e.g., 10 minutes).[5]

  • After the application period, remove the filter paper and rinse the area with saline.

  • Continuously monitor the arterial blood flow until complete occlusion (cessation of flow) occurs. The time to occlusion is a key parameter for evaluating antithrombotic efficacy.[6]

  • At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis and thrombus weight measurement.[7]

Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model in Mice

This model mimics venous thrombosis primarily caused by blood stasis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laparotomy

  • Suture material (e.g., 7-0 silk)

  • Micro-vessel clips

Procedure:

  • Anesthetize the mouse and perform a midline laparotomy to expose the abdominal cavity.

  • Gently retract the intestines to visualize the inferior vena cava.

  • Carefully dissect the IVC just below the renal veins, separating it from the aorta.

  • Ligate all side and back branches of the IVC segment of interest using fine suture or cautery.[8]

  • Completely ligate the IVC with a suture.[8]

  • Close the abdominal incision in layers.

  • After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the animal and harvest the IVC segment containing the thrombus.

  • The thrombus can then be carefully dissected from the vessel wall and weighed to quantify the extent of thrombosis.[9][10]

Visualizing Mechanisms and Workflows

Signaling Pathway of Prostaglandin E1 in Platelets

PGE1_Signaling_Pathway cluster_platelet Platelet Membrane PGE1 Prostaglandin E1 (PGE1) IP_Receptor IP Receptor PGE1->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Mobilization ↓ Intracellular Ca²⁺ Mobilization PKA->Ca_Mobilization Platelet_Aggregation ↓ Platelet Aggregation Ca_Mobilization->Platelet_Aggregation

Caption: Prostaglandin E1 signaling pathway in platelets.

Experimental Workflow for Evaluating Antithrombotic Agents

Antithrombotic_Evaluation_Workflow cluster_animal_model In Vivo Experiment cluster_analysis Data Analysis Animal_Grouping Animal Grouping (e.g., Control, PGE1, Aspirin) Drug_Administration Drug Administration Animal_Grouping->Drug_Administration Thrombosis_Induction Induction of Thrombosis (e.g., FeCl₃ or Ligation) Drug_Administration->Thrombosis_Induction Efficacy_Measurement Measurement of Efficacy (e.g., Occlusion Time, Thrombus Weight) Thrombosis_Induction->Efficacy_Measurement Data_Collection Data Collection Efficacy_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for thrombosis models.

References

Lack of Data on Prostaglandin D1 Alcohol Necessitates Comparative Analysis of Related Endogenous Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no publicly available data on the biological activity of Prostaglandin (B15479496) D1 Alcohol, a synthetic analog of Prostaglandin D1 (PGD1). Due to this absence of direct experimental evidence, this guide provides a comparative analysis of the cross-reactivity profiles of the closely related endogenous prostaglandins (B1171923), PGD1 and the more extensively studied Prostaglandin D2 (PGD2), with various prostanoid receptors. This information serves as a foundational reference for researchers intending to investigate the potential biological targets and activity of Prostaglandin D1 Alcohol.

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals.[1][2] They exert their effects by binding to a family of G-protein coupled receptors (GPCRs), which includes receptors for prostaglandins D, E, F, I, and thromboxane (B8750289) (DP, EP, FP, IP, and TP receptors, respectively).[2][3] The specific receptor subtype with which a prostaglandin interacts, and the subsequent signaling cascade, dictates its physiological effect.

Given that this compound is a structural analog of PGD1, its primary targets are hypothesized to be the prostaglandin D receptors, DP1 and DP2 (also known as CRTH2).[1][4] However, cross-reactivity with other prostanoid receptors is possible. Understanding the interaction of the parent compounds, PGD1 and PGD2, with this receptor family is the first step in predicting the potential activity of this compound.

Comparative Receptor Activity of PGD1 and PGD2

The following table summarizes the known binding affinities and functional potencies of PGD1 and PGD2 at various human prostanoid receptors. This data is compiled from various sources and is intended to provide a comparative overview.

ReceptorLigandBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Assay Type
DP1 PGD21.1 - 2.30.6 - 3.2cAMP accumulation
PGD1~10~25cAMP accumulation
DP2 (CRTH2) PGD23 - 120.3 - 25Calcium mobilization, chemotaxis
PGD1>1000>1000Calcium mobilization
EP1 PGD2>1000>1000Calcium mobilization
PGD1No data availableNo data available
EP2 PGD2100 - 50050 - 200cAMP accumulation
PGD1No data availableNo data available
EP3 PGD230 - 10010 - 50Inhibition of cAMP accumulation
PGD1No data availableNo data available
EP4 PGD2>1000>1000cAMP accumulation
PGD1No data availableNo data available
FP PGD2>1000>1000Calcium mobilization
PGD1No data availableNo data available
IP PGD2200 - 1000100 - 500cAMP accumulation
PGD1No data availableNo data available
TP PGD2100 - 50050 - 200Calcium mobilization
PGD1No data availableNo data available

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell system used.

Prostaglandin Receptor Signaling Pathways

Prostanoid receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. The primary signaling pathways for the DP receptors are illustrated below.

DP_Receptor_Signaling_Pathways cluster_DP1 DP1 Receptor Signaling cluster_DP2 DP2 (CRTH2) Receptor Signaling PGD2_DP1 PGD2 DP1 DP1 Receptor PGD2_DP1->DP1 Gs Gαs DP1->Gs activates AC_DP1 Adenylyl Cyclase Gs->AC_DP1 activates cAMP_DP1 cAMP AC_DP1->cAMP_DP1 produces PKA PKA cAMP_DP1->PKA activates CREB CREB PKA->CREB phosphorylates Gene_DP1 Gene Transcription CREB->Gene_DP1 activates PGD2_DP2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2_DP2->DP2 Gi Gαi DP2->Gi activates PLC PLC DP2->PLC activates AC_DP2 Adenylyl Cyclase Gi->AC_DP2 inhibits cAMP_DP2 cAMP AC_DP2->cAMP_DP2 reduces PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Radioligand_Binding_Assay_Workflow start Start prepare Prepare Serial Dilutions of this compound start->prepare mix Combine Membranes, [3H]-PGD2, and Test Compound prepare->mix incubate Incubate to Reach Equilibrium mix->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash scintillate Add Scintillation Fluid and Count Radioactivity wash->scintillate calculate Calculate Specific Binding and IC50 scintillate->calculate end_node Determine Ki calculate->end_node

References

Comparative Analysis of PGD1 Alcohol and Other Synthetic Prostaglandin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Prostaglandin (B15479496) D1 (PGD1) Alcohol and other synthetic prostaglandin analogs. Due to a lack of available experimental data on the biological activity of PGD1 Alcohol, this document focuses on the known properties of its parent compound, PGD1, and other well-characterized synthetic prostaglandin analogs.[1] This guide aims to provide a framework for the potential evaluation of PGD1 Alcohol by presenting relevant experimental protocols and summarizing the performance of analogous compounds.

Prostaglandin D1 (PGD1) is a metabolite of dihomo-γ-linolenic acid and is known to inhibit ADP-induced platelet aggregation.[1] PGD1 Alcohol is a synthetic analog of PGD1 where the C-1 carboxyl group has been replaced with a primary alcohol.[1] While this structural modification can significantly alter the pharmacological properties of a prostaglandin, including its receptor binding affinity, potency, and metabolic stability, no biological activity has been reported for PGD1 Alcohol to date.[1]

This guide will focus on the receptors for PGD1 and its more extensively studied counterpart, PGD2, which are the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4][5][6] The comparative data presented for other synthetic prostaglandin analogs will primarily concern their interactions with these two receptors.

Data Presentation: Comparative Pharmacology of Prostaglandin Analogs

The following tables summarize the receptor binding affinities and functional potencies of various prostaglandin analogs at the DP1 and DP2 receptors. This data provides a benchmark for the potential characterization of PGD1 Alcohol.

Table 1: Receptor Binding Affinity (Ki, nM) of Prostaglandin Analogs at DP1 and DP2 Receptors

CompoundDP1 (Ki, nM)DP2 (CRTH2) (Ki, nM)Receptor SelectivityReference
PGD20.3 - 2.52.4 - 34.0DP1/DP2[3]
15R-methyl-PGD2>10001.7Highly DP2 Selective
17-phenyl-18,19,20-trinor-PGD2---
15S-methyl-PGD2-~128-
16,16-dimethyl-PGD2---
BW245C (DP1 agonist)High AffinityLow AffinityDP1 Selective[7][8]
Ramatroban (DP2 antagonist)-High AffinityDP2 Selective[8]
MK-0524 (Laropiprant, DP1 antagonist)High Affinity-DP1 Selective[6][8]

Note: Ki values can vary between studies due to different experimental conditions. A lower Ki value indicates a higher binding affinity. The table is populated with representative data and is not exhaustive.

Table 2: Functional Potency (EC50/IC50, nM) of Prostaglandin Analogs

CompoundAssayReceptorPotency (EC50/IC50, nM)Reference
PGD2Eosinophil Shape ChangeDP2~10
15R-methyl-PGD2Eosinophil Shape ChangeDP21.7
15S-methyl-PGD2Eosinophil Shape ChangeDP2128
BW245CcAMP AccumulationDP1High Potency Agonist[7]
CRTH2-IN-1 (Ramatroban analog)Eosinophil Shape ChangeDP27 (IC50)
MK-0524 (Laropiprant)cAMP AccumulationDP1High Potency Antagonist[6]

Note: EC50 represents the concentration of an agonist that gives half-maximal response, while IC50 is the concentration of an antagonist that inhibits the response by half. Lower values indicate higher potency.

Experimental Protocols

To evaluate the biological activity of a novel compound like PGD1 Alcohol, a series of in vitro assays are typically employed. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for DP1 and DP2 Receptors

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity (Ki) of PGD1 Alcohol for DP1 and DP2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human DP1 or DP2 receptors.

  • Radioligand: [3H]-PGD2.

  • Test compound: PGD1 Alcohol.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with various concentrations of the unlabeled test compound (PGD1 Alcohol) and a fixed concentration of the radioligand ([3H]-PGD2).

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

The DP1 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[6][9]

Objective: To determine if PGD1 Alcohol acts as an agonist or antagonist at the DP1 receptor.

Materials:

  • Cells stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).

  • Test compound: PGD1 Alcohol.

  • DP1 agonist (e.g., BW245C) for antagonist mode.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubate the cells with a phosphodiesterase inhibitor.

  • Agonist mode: Add increasing concentrations of PGD1 Alcohol and incubate for a defined period (e.g., 30 minutes).

  • Antagonist mode: Pre-incubate the cells with increasing concentrations of PGD1 Alcohol before adding a fixed concentration of a known DP1 agonist (e.g., BW245C).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of PGD1 Alcohol to determine the EC50 (for agonists) or IC50 (for antagonists).

The DP2 (CRTH2) receptor is a Gi-coupled receptor, and its activation can lead to an increase in intracellular calcium concentration.[6]

Objective: To determine if PGD1 Alcohol acts as an agonist or antagonist at the DP2 receptor.

Materials:

  • Cells stably co-expressing the human DP2 receptor and a G-protein that couples to calcium signaling (e.g., Gα16).

  • Test compound: PGD1 Alcohol.

  • DP2 agonist (e.g., PGD2 or 15R-methyl-PGD2) for antagonist mode.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Agonist mode: Measure the baseline fluorescence, then inject increasing concentrations of PGD1 Alcohol and monitor the change in fluorescence over time.

  • Antagonist mode: Pre-incubate the cells with increasing concentrations of PGD1 Alcohol, then inject a fixed concentration of a known DP2 agonist and monitor the change in fluorescence.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Plot the peak fluorescence response against the log concentration of PGD1 Alcohol to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Visualizations

Prostaglandin D1, and by extension potentially PGD1 Alcohol, is expected to exert its effects through the DP1 and DP2 receptors, initiating distinct downstream signaling cascades.

DP1 Receptor Signaling Pathway

Activation of the DP1 receptor by an agonist leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This pathway is typically associated with smooth muscle relaxation and inhibition of platelet aggregation.

DP1_Signaling_Pathway Ligand PGD1 / Analog DP1 DP1 Receptor Ligand->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Gene Gene Expression CREB->Gene Regulates

Caption: DP1 receptor signaling cascade.

DP2 (CRTH2) Receptor Signaling Pathway

The DP2 receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. It can also activate phospholipase C (PLC), resulting in calcium mobilization, and activate pathways involved in cell migration. This receptor is prominently involved in inflammatory responses.

DP2_Signaling_Pathway Ligand PGD1 / Analog DP2 DP2 (CRTH2) Receptor Ligand->DP2 Binds Gi Gi Protein DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates Chemotaxis Chemotaxis & Inflammation Gi->Chemotaxis cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Intracellular Ca²⁺ Increase IP3->Ca

Caption: DP2 (CRTH2) receptor signaling cascade.

Experimental Workflow for Characterizing PGD1 Alcohol

The logical progression for characterizing a novel prostaglandin analog like PGD1 Alcohol is outlined below.

Experimental_Workflow Start PGD1 Alcohol Synthesis & Purification Binding Receptor Binding Assays (DP1 & DP2) Start->Binding Functional Functional Assays (cAMP & Ca²⁺) Binding->Functional Determine Affinity (Ki) Selectivity Receptor Selectivity Panel (Other Prostanoid Receptors) Functional->Selectivity Determine Potency (EC50/IC50) & Efficacy Cellular Cell-Based Assays (e.g., Platelet Aggregation, Eosinophil Migration) Selectivity->Cellular Assess Off-Target Effects InVivo In Vivo Models (e.g., Inflammation, Cardiovascular) Cellular->InVivo Evaluate Physiological Effects

Caption: Workflow for PGD1 Alcohol characterization.

References

A Comparative Guide to Assessing the Specificity of Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Prostaglandin (B15479496) D1 (PGD1) Alcohol, a synthetic analog of Prostaglandin D1. Due to the limited publicly available experimental data on PGD1 Alcohol, this document leverages data from the well-characterized prostaglandins, PGD1 and PGD2, to provide a framework for its potential specificity and to outline the necessary experimental protocols for its definitive characterization.

Prostaglandin D1 Alcohol is a synthetic analog of PGD1 where the C-1 carboxyl group is replaced by a primary alcohol. This structural modification can significantly alter the compound's binding affinity and efficacy at various prostanoid receptors. Understanding its specificity is crucial for interpreting research outcomes and for its potential development as a therapeutic agent.

Comparative Analysis of Prostaglandin D Analogs

The specificity of this compound can be inferred by comparing its structure to that of PGD1 and the more extensively studied PGD2. PGD2 is known to interact with two distinct receptors, the Prostaglandin D2 receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] These interactions mediate a range of physiological and pathological responses, including allergic inflammation and inhibition of platelet aggregation.[3][4][5] PGD1 is also recognized as an inhibitor of platelet aggregation.

Data Presentation

The following tables summarize the known receptor binding profiles and functional activities of PGD1 and PGD2, providing a basis for predicting the likely properties of this compound.

Table 1: Comparison of Receptor Binding Profiles

CompoundTarget Receptor(s)Known/Inferred AffinityKey References
Prostaglandin D1 (PGD1) Primarily inferred to interact with DP1-like receptorsInhibits ADP-induced platelet aggregation[6]
Prostaglandin D2 (PGD2) DP1, CRTH2 (DP2)High affinity for both DP1 and DP2[1][2][6]
This compound Inferred to have altered affinity for DP1 and potentially other prostanoid receptorsUnknown, requires experimental validation-

Table 2: Comparison of Functional Activities

CompoundPrimary Biological Effect(s)Cellular ResponseKey References
Prostaglandin D1 (PGD1) Inhibition of platelet aggregationLikely increases intracellular cAMP via Gs-coupled receptors[6]
Prostaglandin D2 (PGD2) Biphasic effects: vasodilation, inhibition of platelet aggregation (via DP1); chemotaxis of eosinophils, basophils, and Th2 cells (via DP2)DP1 activation increases cAMP; DP2 activation decreases cAMP and increases intracellular Ca2+[1][2][5]
This compound Hypothesized to have altered potency and/or efficacy in platelet aggregation assays and inflammatory cell activation compared to PGD1Unknown, requires experimental validation-

Signaling Pathways and Experimental Workflows

To experimentally determine the specificity of this compound, a series of binding and functional assays are required. The following diagrams and protocols outline the key methodologies.

Prostaglandin D Receptor Signaling Pathway

Prostaglandin D2 (PGD2) exerts its effects through two main G protein-coupled receptors: DP1 and DP2 (CRTH2).[2] Activation of the DP1 receptor stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[7] In contrast, the DP2 receptor couples to a Gi protein, which inhibits adenylyl cyclase and leads to a decrease in cAMP and an increase in intracellular calcium.[2] These opposing signaling pathways allow PGD2 to have diverse and context-dependent biological effects.

Prostaglandin_D_Signaling PGD2 Prostaglandin D2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 PGD1_Alcohol This compound (Hypothesized) PGD1_Alcohol->DP1 PGD1_Alcohol->DP2 Gs Gs DP1->Gs Gi Gi DP2->Gi AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits Ca_up ↑ Ca2+ Gi->Ca_up cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down

Caption: Prostaglandin D Receptor Signaling Pathway.

Experimental Protocols

Methodology 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of this compound for the DP1 and DP2 receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DP1 and DP2 receptors.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human DP1 or DP2 receptor.

  • Radiolabeled ligand (e.g., [3H]PGD2).

  • Unlabeled PGD2 (for determining non-specific binding).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, [3H]PGD2 (at a concentration close to its Kd), and varying concentrations of this compound or unlabeled PGD2.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand binding assay to assess the specificity of a test compound.

Radioligand_Binding_Workflow prep Prepare Reagents: - Cell Membranes (DP1/DP2) - [3H]PGD2 - Test Compound (PGD1 Alcohol) incubation Incubate: Membranes + [3H]PGD2 + Test Compound prep->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis

Caption: Workflow for a Radioligand Binding Assay.

Methodology 2: Functional Assay - cAMP Measurement

This protocol describes a functional assay to measure the effect of this compound on cAMP production in cells expressing the Gs-coupled DP1 receptor.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist or antagonist at the DP1 receptor.

Materials:

  • A cell line stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • This compound (test compound).

  • PGD2 (positive control).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Plate the DP1-expressing cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Add varying concentrations of this compound or PGD2 to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Analyze the data using non-linear regression to determine the EC50 and maximal response. To test for antagonism, cells would be co-incubated with a fixed concentration of PGD2 and varying concentrations of this compound.

Logical Relationship of Prostaglandin Specificity

The specificity of a ligand is determined by its relative affinity for different receptors. An ideal ligand will have high affinity for its target receptor and low affinity for off-target receptors. The following diagram illustrates this concept.

Specificity_Relationship cluster_ligands Ligands cluster_receptors Receptors PGD2 PGD2 DP1 DP1 PGD2->DP1 High Affinity DP2 DP2 PGD2->DP2 High Affinity PGD1 PGD1 PGD1->DP1 Moderate Affinity PGD1_Alcohol PGD1 Alcohol (Test) PGD1_Alcohol->DP1 ? PGD1_Alcohol->DP2 ? Other Other Prostanoid Receptors (EP, FP, etc.) PGD1_Alcohol->Other ?

Caption: Logical Relationship of Prostaglandin Specificity.

Conclusion

While this compound is structurally related to PGD1, its specificity profile remains to be experimentally determined. The replacement of the carboxyl group with a primary alcohol is a significant modification that is likely to alter its interaction with prostanoid receptors. Researchers using this compound should be aware of the current lack of data and are encouraged to perform the described binding and functional assays to characterize its activity profile thoroughly. This will ensure the accurate interpretation of experimental results and will be essential for any further development of this compound for therapeutic purposes.

References

Navigating Prostaglandin Metabolism In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo metabolism of key D- and E-series prostaglandins (B1171923), offering a framework for understanding their physiological roles and the development of prostaglandin-based therapeutics. While direct experimental data on the in vivo metabolism of the synthetic analog Prostaglandin (B15479496) D1 (PGD1) Alcohol is not currently available in published literature, this guide focuses on the well-characterized metabolic pathways of its natural counterparts, Prostaglandin D1 (PGD1), Prostaglandin D2 (PGD2), and Prostaglandin E1 (PGE1). Understanding the metabolic fate of these closely related compounds can provide valuable insights into the potential biotransformation of novel synthetic analogs.

Executive Summary

Prostaglandins are potent lipid mediators that undergo rapid and extensive metabolism in vivo, leading to their biological inactivation and excretion. The primary metabolic pathways involve oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent β- and ω-oxidation of the side chains. This guide will detail the known metabolic pathways of PGD1, PGD2, and PGE1, present available pharmacokinetic data, and outline the standard experimental protocols for their in vivo analysis.

Comparison of In Vivo Metabolism: PGD1, PGD2, and PGE1

While in vivo metabolic data for PGD1 is limited, the pathways for PGD2 and PGE1 have been more extensively studied. The following sections and tables summarize the key metabolic steps and pharmacokinetic parameters for these prostaglandins.

Metabolic Pathways

The metabolism of PGD2 and PGE1 involves a series of enzymatic reactions that primarily occur in the lungs, kidneys, and liver.

Prostaglandin D2 (PGD2) Metabolism

PGD2 is rapidly converted to a series of metabolites. One major pathway involves the reduction of the 11-keto group to form 9α,11β-PGF2, which is then further metabolized through the canonical prostaglandin degradation pathway. Additionally, PGD2 can be dehydrated to form J-series prostaglandins. Urinary metabolites, such as tetranor-PGDM, are often used as biomarkers for in vivo PGD2 production[1].

Prostaglandin E1 (PGE1) Metabolism

PGE1 is efficiently metabolized in the lungs, with a significant portion being cleared in a single pass. The initial and rate-limiting step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1. This is followed by the reduction of the C13-C14 double bond to yield 13,14-dihydro-15-keto-PGE1[2].

Quantitative Data: Pharmacokinetics

The following tables summarize key pharmacokinetic parameters for PGE1 and its primary metabolite. Corresponding in vivo data for PGD1 and PGD2 are not as comprehensively reported in a comparative format.

Table 1: Pharmacokinetic Parameters of Intravenously Administered PGE1 in Healthy Male Volunteers [3]

ParameterPGE113,14-dihydro-PGE1 (PGE0)15-keto-13,14-dihydro-PGE1 (15-keto-PGE0)
Endogenous Plasma Concentration1.2 - 1.8 pg/mL0.8 - 1.3 pg/mL4.2 - 6.0 pg/mL
Peak Plasma Concentration (60 µg infusion)~2x endogenous level~8x endogenous level~20x endogenous level

Table 2: Pharmacokinetic Parameters of the PGE1 Metabolite, 13,14-dihydro-15-keto-PGE1, in Beagles [2]

ParameterValue
Terminal Half-life25 - 34 min
Clearance10 - 14 mL/kg/min

Experimental Protocols

The in vivo study of prostaglandin metabolism typically involves the administration of the compound to an animal model or human subjects, followed by the collection of biological samples (plasma, urine) and analysis using highly sensitive analytical techniques.

Protocol 1: In Vivo Prostaglandin Metabolism Study in an Animal Model

1. Animal Model: Conscious beagles are often used for pharmacokinetic studies of prostaglandins[2].

2. Administration: Prostaglandins are administered intravenously, either as a bolus injection or a continuous infusion, at varying doses[2].

3. Sample Collection: Blood samples are collected at various time points post-administration into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Plasma is separated by centrifugation.

4. Sample Preparation for LC-MS/MS Analysis:

  • Internal Standard Spiking: A deuterated internal standard (e.g., d4-PGE2, d4-PGD2) is added to the plasma sample to account for analyte loss during sample processing[4].
  • Acidification: The sample is acidified (e.g., with citric acid) to protonate the prostaglandins[4].
  • Liquid-Liquid Extraction: Prostaglandins are extracted from the plasma using an organic solvent mixture (e.g., hexane/ethyl acetate)[4].
  • Evaporation and Reconstitution: The organic phase is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system[4].

5. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted prostaglandins are separated using a high-performance liquid chromatography (HPLC) system, often with a C18 or phenyl-hexyl column[4][5]. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used[5][6].
  • Mass Spectrometric Detection: The separated prostaglandins are detected using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity[4][5].

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Prostaglandins

GC-MS is a classic and highly sensitive method for prostaglandin analysis, though it requires derivatization.

1. Sample Preparation and Extraction: Similar to the LC-MS/MS protocol, samples are extracted from the biological matrix.

2. Derivatization: To increase volatility for GC analysis, the carboxyl group is esterified (e.g., to a pentafluorobenzyl ester), and the hydroxyl and keto groups are converted to ethers (e.g., methyloxime-trimethylsilyl ethers).

3. GC-MS Analysis: The derivatized prostaglandins are separated on a gas chromatograph and detected by a mass spectrometer, often using negative ion chemical ionization for high sensitivity[7].

Signaling Pathways and Experimental Workflows

Metabolic Pathways

Prostaglandin_Metabolism cluster_PGD2 Prostaglandin D2 (PGD2) Metabolism cluster_PGE1 Prostaglandin E1 (PGE1) Metabolism PGD2 PGD2 PGF2a 9α,11β-PGF2 PGD2->PGF2a 11-ketoreductase PGJ2 PGJ2 PGD2->PGJ2 Dehydration keto_PGF2a 15-keto-9α,11β-PGF2 PGF2a->keto_PGF2a 15-PGDH dihydro_keto_PGF2a 13,14-dihydro-15-keto-9α,11β-PGF2 keto_PGF2a->dihydro_keto_PGF2a 15-ketoprostaglandin Δ13-reductase PGE1 PGE1 keto_PGE1 15-keto-PGE1 PGE1->keto_PGE1 15-PGDH dihydro_keto_PGE1 13,14-dihydro-15-keto-PGE1 keto_PGE1->dihydro_keto_PGE1 15-ketoprostaglandin Δ13-reductase

Caption: Major in vivo metabolic pathways of Prostaglandin D2 and Prostaglandin E1.

Experimental Workflow

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_Sample_Processing Sample Processing cluster_Analysis Analytical Methods cluster_Data_Analysis Data Analysis Administration Prostaglandin Administration (IV Bolus or Infusion) Animal_Model Animal Model (e.g., Beagle) Administration->Animal_Model Blood_Collection Blood Collection (with Anticoagulant & COX Inhibitor) Animal_Model->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Extraction Liquid-Liquid Extraction Plasma_Separation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Pharmacokinetics Pharmacokinetic Modeling LC_MSMS->Pharmacokinetics Metabolite_ID Metabolite Identification LC_MSMS->Metabolite_ID GC_MS->Metabolite_ID

Caption: General experimental workflow for in vivo prostaglandin metabolism studies.

Conclusion and Future Directions

The in vivo metabolism of prostaglandins is a rapid and complex process that is crucial for the regulation of their biological activity. While the metabolic pathways of PGD2 and PGE1 are well-documented, there remains a significant knowledge gap concerning the in vivo fate of PGD1 and its synthetic analogs like PGD1 Alcohol. Future research, employing the sensitive and specific analytical techniques outlined in this guide, is necessary to elucidate the metabolism of these compounds. A thorough understanding of their metabolic pathways will be instrumental in the design and development of novel prostaglandin-based drugs with optimized pharmacokinetic and pharmacodynamic profiles.

References

A Comparative Guide to Validating the Purity of Synthetic Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic Prostaglandin (B15479496) D1 Alcohol (PGD1 Alcohol). It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of this prostaglandin analog. This document outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols.

Introduction to Prostaglandin D1 Alcohol and Its Analogs

Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1 where the C-1 carboxylic acid is replaced by a primary alcohol.[1][2] While its biological activity is not extensively reported, it is known to be an inhibitor of ADP-induced platelet aggregation in humans, albeit with a lower potency than Prostaglandin D2 (PGD2).[1][3] Given its potential applications in research, particularly in studies of platelet aggregation and related signaling pathways, ensuring the purity of synthetic PGD1 Alcohol is paramount.[4]

Common alternatives and related compounds for comparative studies include:

  • Prostaglandin D2 (PGD2): A structurally similar, naturally occurring prostaglandin with potent biological activities, including the inhibition of platelet aggregation and roles in allergic responses.[3][5]

  • Prostaglandin E1 Alcohol (PGE1 Alcohol): Another synthetic prostaglandin analog where the carboxylic acid of PGE1 is reduced to an alcohol. It serves as a useful comparator due to the close structural relationship between the E and D series of prostaglandins (B1171923).

Analytical Methodologies for Purity Validation

The purity of synthetic this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The primary methods include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) and LC-MS

HPLC is a cornerstone technique for the analysis of prostaglandins due to its high resolution and sensitivity. When coupled with a mass spectrometer, it provides definitive identification and quantification of the target compound and any impurities.

Workflow for Purity Analysis by HPLC-MS:

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis prep1 Dissolve PGD1 Alcohol in appropriate solvent (e.g., Acetonitrile/Water) prep2 Filter through 0.22 µm syringe filter prep1->prep2 hplc Inject sample onto C18 reverse-phase column prep2->hplc gradient Gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) hplc->gradient esi Electrospray Ionization (ESI) in positive or negative ion mode gradient->esi ms_scan Full Scan MS for identification of [M+H]+ or [M-H]- esi->ms_scan msms Tandem MS (MS/MS) for structural confirmation and impurity identification ms_scan->msms chromatogram Analyze chromatogram for peak purity and retention time msms->chromatogram quantify Quantify impurities based on peak area chromatogram->quantify

Figure 1. HPLC-MS workflow for PGD1 Alcohol purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for prostaglandin analysis, particularly for identifying volatile impurities or after derivatization of the non-volatile prostaglandin analogs.

Workflow for Impurity Profiling by GC-MS:

cluster_prep Sample Preparation & Derivatization cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis prep1 Dissolve PGD1 Alcohol in appropriate solvent deriv Derivatize with silylating agent (e.g., BSTFA) to increase volatility prep1->deriv gc_inj Inject derivatized sample into GC with a capillary column deriv->gc_inj temp_prog Temperature programming for separation of components gc_inj->temp_prog ei Electron Ionization (EI) temp_prog->ei ms_scan Acquire mass spectra of eluting compounds ei->ms_scan library_search Compare spectra withlibrary_searchIST library for impurity identification ms_scan->library_search chromatogram Analyze total ion chromatogram (TIC) library_search->chromatogram impurity_id Identify impurities based on mass spectra and retention indices chromatogram->impurity_id

Figure 2. GC-MS workflow for impurity profiling of PGD1 Alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the synthesized PGD1 Alcohol. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities with different chemical structures.

Comparative Data

Due to the limited availability of published experimental data for this compound, the following tables present a combination of reported values and representative data based on closely related analogs. This data is intended to serve as a benchmark for purity validation.

Table 1: Physicochemical and Chromatographic Properties

PropertyThis compoundProstaglandin D2Prostaglandin E1 Alcohol
Molecular Formula C₂₀H₃₆O₄[1]C₂₀H₃₂O₅C₂₀H₃₆O₄
Molecular Weight 340.5 g/mol [1]352.5 g/mol 340.5 g/mol
Purity (Typical) ≥99%[1][6]≥98%≥98%
HPLC Retention Time (min) *~12.5~10.8~13.2
Mass (m/z) [M+H]⁺ 341.26353.23341.26
Mass (m/z) [M-H]⁻ 339.25351.21339.25

*Representative retention times under the HPLC conditions described in Section 4.1. Actual retention times may vary.

Table 2: Potential Impurities and Their Identification

Potential ImpurityOriginIdentification Method
Epimers (e.g., 15-epi-PGD1 Alcohol) SynthesisHPLC (separation of diastereomers), NMR
Dehydration Products (PGA/PGB analogs) Degradation (acidic/basic conditions)HPLC-MS (characteristic mass loss of 18 Da)
Oxidation Products Degradation (exposure to air/oxidants)HPLC-MS (mass increase corresponding to oxygen addition)
Residual Solvents Synthesis/PurificationGC-MS
Starting Materials/Reagents Incomplete reaction/purificationHPLC-MS, GC-MS

Experimental Protocols

HPLC-MS Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection (UV): 210 nm.

  • MS Parameters:

    • Ionization Mode: ESI Positive and Negative.

    • Scan Range: m/z 100-800.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

GC-MS Method for Volatile Impurities and Derivatized Analytes
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Hold at 150 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Derivatization (for PGD1 Alcohol):

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 60 °C for 30 minutes.

  • MS Parameters:

    • Ionization Mode: EI at 70 eV.

    • Scan Range: m/z 50-650.

    • Source Temperature: 230 °C.

NMR Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of PGD1 Alcohol in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Experiments:

    • ¹H NMR: Acquire standard proton spectra to observe chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra to identify all unique carbon environments.

    • 2D NMR (COSY, HSQC): Use to confirm proton-proton correlations and proton-carbon one-bond correlations for unambiguous assignment of the structure.

Signaling Pathway Context

This compound, like other D-series prostaglandins, is expected to interact with prostaglandin receptors, although its specific receptor binding profile is not well-documented. The canonical signaling pathway for PGD2 involves activation of the DP1 and DP2 (CRTH2) receptors, leading to downstream cellular responses. Understanding this context is important for interpreting any biological activity data.

cluster_receptors Prostaglandin Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response PGD1_Alcohol PGD1 Alcohol DP1 DP1 Receptor PGD1_Alcohol->DP1 Hypothesized Interaction DP2 DP2 (CRTH2) Receptor PGD1_Alcohol->DP2 Hypothesized Interaction PGD2 PGD2 PGD2->DP1 Known Interaction PGD2->DP2 Known Interaction cAMP ↑ cAMP DP1->cAMP Ca2 ↑ Intracellular Ca²⁺ DP2->Ca2 PLC Phospholipase C Activation DP2->PLC Platelet Inhibition of Platelet Aggregation cAMP->Platelet Ca2->Platelet Inflammation Modulation of Inflammation Ca2->Inflammation PLC->Ca2

Figure 3. Hypothesized signaling pathway for PGD1 Alcohol.

Conclusion

The validation of synthetic this compound purity requires a multi-pronged analytical approach. HPLC-MS is the method of choice for routine purity assessment and quantification of non-volatile impurities. GC-MS is valuable for analyzing volatile impurities and can be used for the primary analyte after derivatization. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthetic PGD1 Alcohol, ensuring the reliability and reproducibility of their experimental results.

References

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